AC-73
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[1-hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c23-20-8-4-7-19(13-20)21(24)15-22-14-16-9-11-18(12-10-16)17-5-2-1-3-6-17/h1-13,21-24H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECKKYNEEBRMIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(C3=CC(=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AC-73: Unraveling the Mechanism of Action in Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: Information regarding the specific compound AC-73 and its mechanism of action in cancer cells is not available in the public domain. Extensive searches of scientific literature and databases did not yield any specific results for a compound with this designation. This guide will therefore outline a hypothetical framework for investigating the mechanism of action of a novel anti-cancer compound, using common experimental approaches and data presentation formats that would be expected in a technical whitepaper. This document will serve as a template for what such a guide would entail, should data on this compound become publicly available.
Hypothetical Efficacy of this compound in Cancer Cell Lines
The initial characterization of a novel anti-cancer compound typically involves assessing its cytotoxic or cytostatic effects across a panel of cancer cell lines. This data is crucial for identifying sensitive cancer types and for understanding the compound's therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 1.5 |
| A549 | Lung Cancer | 5.2 |
| HCT116 | Colon Cancer | 0.8 |
| U87 MG | Glioblastoma | 10.7 |
| PC-3 | Prostate Cancer | 2.1 |
Elucidating the Molecular Pathway: A Methodological Approach
To understand how a compound like this compound exerts its effects, a series of experiments are typically conducted to identify its molecular target and the signaling pathways it modulates.
Target Identification and Validation
A critical step is to identify the direct molecular target of the compound. This can be achieved through various methods, including affinity chromatography, kinase profiling, or computational modeling.
Experimental Protocol: Kinase Inhibition Assay
-
Assay Principle: To determine if this compound inhibits the activity of specific kinases, a panel of recombinant kinases is screened. The assay measures the phosphorylation of a substrate by a kinase in the presence and absence of the compound.
-
Materials: Recombinant kinases, kinase-specific substrates, ATP, this compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 384-well plate, add the kinase, its specific substrate, and ATP.
-
Add the diluted this compound to the wells.
-
Incubate at 30°C for 1 hour.
-
Add the detection reagent to stop the kinase reaction and measure the generated signal (e.g., luminescence).
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Table 2: Hypothetical Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) |
| EGFR | > 10,000 |
| VEGFR2 | 15 |
| PDGFRβ | 25 |
| c-Kit | 40 |
| Abl | > 10,000 |
Cellular Signaling Pathway Analysis
Once a primary target is identified (e.g., VEGFR2), the effect of the compound on the downstream signaling pathway is investigated. Western blotting is a common technique used to measure changes in protein expression and phosphorylation status.
Experimental Protocol: Western Blotting
-
Cell Treatment: Treat cancer cells (e.g., HUVEC or a sensitive cancer cell line) with various concentrations of this compound for a specified time.
-
Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-VEGFR2, total VEGFR2, phospho-ERK, total ERK, β-actin).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizing the Mechanism of Action
Diagrams are essential for illustrating complex biological processes and experimental workflows.
Caption: Workflow for identifying a lead compound through kinase screening.
Caption: Postulated inhibition of the VEGFR2 signaling pathway by this compound.
aC-73 and CD147 Interaction: A Technical Guide to Binding and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics and downstream signaling effects of the small-molecule inhibitor, aC-73, with its target, CD147 (also known as Basigin or EMMPRIN). This compound is a specific, orally active inhibitor that functions by disrupting the dimerization of CD147, a key mechanism for its function in various pathological processes, including cancer progression.[1][2][3]
Quantitative Data on this compound and CD147 Interaction
| Parameter | Value | Cell Line | Assay | Source |
| IC50 | 32.79 ± 4.18 µM | Leukemia Cells | Cell Viability | [4] |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of leukemia cell viability and is an indirect measure of the compound's functional potency in a cellular system, not a direct measure of binding affinity to CD147.
Mechanism of Action: Disruption of CD147 Dimerization
This compound specifically targets CD147 and disrupts its ability to form homodimers.[1][2][3] The proposed binding site for this compound on CD147 involves glutamic acid residues at positions 64 and 73 (Glu64 and Glu73) within the N-terminal IgC2 domain.[1] These residues are located at the interface where two CD147 molecules interact to form a dimer.[1] By binding to this region, this compound sterically hinders the dimerization process. The disruption of CD147 dimerization has been demonstrated to occur in a dose-dependent manner at nanomolar concentrations (0.1, 0.25, and 0.5 μM) in in vitro assays.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to demonstrate the disruptive effect of this compound on CD147 dimerization.
In Vitro CD147 Dimerization Assay
This assay directly assesses the ability of this compound to inhibit the dimerization of purified CD147 protein.
Materials:
-
Purified recombinant CD147 extracellular domain (CD147ECD) with a His6 tag
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
5x Laemmli sample buffer (lacking SDS)
-
10% SDS-PAGE gel
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-His6 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Protocol:
-
Prepare reaction mixtures by combining 5 µg of purified CD147ECD with varying concentrations of this compound (e.g., 0.1, 0.25, 0.5 µM).
-
Include a negative control with DMSO instead of this compound.
-
Add 5x Laemmli sample buffer lacking SDS to each reaction mixture. Crucially, do not boil the samples , as this would denature the proteins and disrupt non-covalent dimers.
-
Resolve the protein mixtures on a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-His6 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
The monomeric CD147ECD will appear at approximately 21 kDa, and the dimeric form at approximately 42 kDa.[2] A decrease in the intensity of the 42 kDa band with increasing concentrations of this compound indicates the disruption of CD147 dimerization.[2]
Co-Immunoprecipitation (Co-IP) Assay for In Cellulo Dimerization
This assay is used to confirm the disruption of CD147 dimerization by this compound within a cellular context.
Materials:
-
293T cells
-
Expression vectors for CD147 with two different epitope tags (e.g., CD147-HA and CD147-GFP)
-
Transfection reagent
-
Cell lysis buffer (non-denaturing)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Anti-HA magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels
-
Primary antibodies: anti-GFP and anti-HA
-
Secondary antibodies
Protocol:
-
Co-transfect 293T cells with expression vectors for CD147-HA and CD147-GFP.
-
Allow the cells to express the proteins for 24-48 hours.
-
Treat the cells with the desired concentrations of this compound or DMSO for 6 hours.
-
Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Clarify the cell lysates by centrifugation.
-
Incubate the lysates with anti-HA magnetic beads to immunoprecipitate CD147-HA and any interacting proteins.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using anti-GFP and anti-HA antibodies.
-
The presence of a GFP signal in the HA immunoprecipitate from DMSO-treated cells confirms CD147 dimerization. A reduction in the GFP signal in the HA immunoprecipitate from this compound-treated cells indicates that this compound disrupts CD147 dimerization in living cells.[2]
Visualizations: Signaling Pathway and Experimental Workflow
Caption: this compound inhibits CD147 dimerization, suppressing the downstream ERK/STAT3 signaling pathway and reducing MMP-2 expression.
Caption: Workflow for demonstrating this compound-mediated disruption of CD147 dimerization in vitro and in cellulo.
References
In-Depth Technical Guide: Discovery and Synthesis of the AC-73 Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC-73, with the chemical name 3-{2-[([1,1'-biphenyl]-4-ylmethyl)amino]-1-hydroxyethyl}phenol, is a novel small-molecule inhibitor of the transmembrane glycoprotein CD147. By specifically disrupting the dimerization of CD147, this compound effectively modulates downstream signaling pathways, primarily inhibiting the ERK/STAT3 cascade and inducing autophagy. This compound has demonstrated significant therapeutic potential in preclinical studies, exhibiting potent anti-proliferative activity against acute myeloid leukemia (AML) cells, inhibiting the motility and invasion of hepatocellular carcinoma (HCC) cells, and reducing intestinal fibrosis. Its oral bioavailability and favorable in vivo tolerability underscore its promise as a candidate for further drug development. This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound.
Discovery and Rationale
The discovery of this compound stemmed from research targeting CD147, a glycoprotein that is overexpressed in numerous cancers and is associated with tumor progression, metastasis, and drug resistance. The crucial role of CD147 dimerization in initiating its downstream signaling cascades identified it as an attractive therapeutic target. Researchers sought to develop a small molecule that could specifically interfere with this dimerization process, thereby abrogating the pathological functions of CD147. While the initial discovery and synthesis of this compound are not explicitly detailed in a single "discovery" paper, a key publication by Fu et al. in Oncotarget (2016) first described its efficacy in hepatocellular carcinoma, and a subsequent study by Spinello et al. in Haematologica (2019) elaborated on its effects in acute myeloid leukemia. These studies form the basis of our current understanding of this compound's biological activity.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the referenced literature. However, based on the chemical structure, a plausible synthetic route would involve the reaction of a phenylethanolamine derivative with a biphenylmethyl halide. The synthesis of related 4-(2-amino-1-hydroxyethyl)phenol derivatives often involves the reduction of a corresponding α-amino ketone precursor. The biphenylmethyl moiety can be introduced via reductive amination or nucleophilic substitution.
General Plausible Synthetic Steps:
-
Synthesis of the Phenylethanolamine Core: This can be achieved through various established methods, potentially starting from a protected 3-hydroxyphenacyl bromide. The bromine can be displaced with an amine, followed by reduction of the ketone to a hydroxyl group.
-
Synthesis of 4-(bromomethyl)-1,1'-biphenyl: This key intermediate can be synthesized from 4-methyl-1,1'-biphenyl via radical bromination using a reagent like N-bromosuccinimide (NBS).
-
Coupling Reaction: The phenylethanolamine core can then be reacted with 4-(bromomethyl)-1,1'-biphenyl under suitable basic conditions to yield the final product, this compound.
-
Purification: The crude product would likely be purified using column chromatography, and its identity and purity confirmed by analytical techniques such as HPLC, NMR, and mass spectrometry.
Physicochemical and Analytical Data
Detailed analytical data for this compound is not extensively reported in the public domain. The following table summarizes the expected and known properties.
| Property | Data |
| IUPAC Name | 3-{2-[([1,1'-biphenyl]-4-ylmethyl)amino]-1-hydroxyethyl}phenol |
| Molecular Formula | C21H21NO2 |
| Molecular Weight | 319.40 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Soluble in organic solvents like DMSO |
| HPLC Analysis | A specific protocol is not available. A reverse-phase C18 column with a gradient of acetonitrile and water containing a modifier like formic acid or trifluoroacetic acid would be a suitable starting point for method development. |
| NMR Spectroscopy | Specific chemical shift data is not available. Expected 1H NMR signals would include aromatic protons from the phenol and biphenyl rings, a methine proton adjacent to the hydroxyl group, methylene protons of the biphenylmethyl group, and an amine proton. 13C NMR would show corresponding signals for the aromatic and aliphatic carbons. |
| Mass Spectrometry | The expected m/z for the protonated molecule [M+H]+ would be approximately 320.16. |
Biological Activity and Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of CD147 dimerization. This disruption leads to the downregulation of key signaling pathways and the induction of cellular processes that are detrimental to cancer cell survival and progression.
Inhibition of ERK/STAT3 Signaling
The dimerization of CD147 is a critical step for the activation of downstream signaling pathways, including the ERK/STAT3 cascade, which is frequently hyperactivated in cancer and promotes cell proliferation, survival, and invasion. By preventing CD147 dimerization, this compound inhibits the phosphorylation and activation of both ERK and STAT3.
dot
Caption: this compound inhibits the ERK/STAT3 signaling pathway.
Induction of Autophagy
This compound has been shown to induce autophagy in leukemic cells. Autophagy is a cellular process involving the degradation of cellular components via lysosomes. While it can promote cell survival under certain conditions, in some cancer contexts, the induction of autophagy can lead to cell death or enhance the efficacy of chemotherapeutic agents.
dot
An In-Depth Technical Guide to the Molecular and Cellular Effects of AC-73
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC-73 is a novel small molecule inhibitor of Cluster of Differentiation 147 (CD147), also known as EMMPRIN, a transmembrane glycoprotein critically implicated in the progression of various malignancies, including hepatocellular carcinoma (HCC). By specifically targeting CD147, this compound disrupts key signaling pathways involved in cancer cell motility, invasion, and metastasis. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activities of this compound. Detailed experimental protocols for assays crucial to understanding its mechanism of action are provided, along with a summary of its quantitative effects. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Molecular Structure and Chemical Properties
This compound, with the chemical name 3-{2-[(Biphenyl-4-ylmethyl)-amino]-1-hydroxy-ethyl}-phenol, is a small molecule inhibitor with a well-defined structure and specific chemical properties.
| Property | Value |
| CAS Number | 775294-71-8 |
| Molecular Formula | C₂₁H₂₁NO₂ |
| Molecular Weight | 319.40 g/mol |
| Chemical Name | 3-{2-[(Biphenyl-4-ylmethyl)-amino]-1-hydroxy-ethyl}-phenol |
| Elemental Analysis | C: 78.97%, H: 6.63%, N: 4.39%, O: 10.02% |
| Classification | Protein Control Ligand, Pathway Inhibitor, Enzyme Inhibitor, Protein Inhibitor |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the specific inhibition of CD147, a key regulator of cellular processes such as invasion and metastasis. The primary mechanism of action involves the disruption of CD147 dimerization, a critical step for its function.
The binding of this compound to CD147 leads to the downstream suppression of the ERK1/2 and STAT3 signaling pathways. This, in turn, results in the reduced expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial enzymes in the degradation of the extracellular matrix, a process required for cancer cell invasion.
Biological Activities and Quantitative Data
This compound has demonstrated significant anti-cancer activity in both in vitro and in vivo models of hepatocellular carcinoma. Its primary biological effects include the inhibition of cell motility, invasion, and metastasis.
| Assay | Cell Line | Effect of this compound | Quantitative Data |
| Cell Motility Assay | Hepatocellular Carcinoma Cells | Inhibition of cell migration | IC₅₀: ~5–10 µM |
| Invasion Assay | Hepatocellular Carcinoma Cells | Reduction in invasive potential | - |
| MMP Expression | Hepatocellular Carcinoma Cells | Suppression of MMP-2 and MMP-9 | - |
| In Vivo Metastasis Model | Orthotopic HCC Mouse Model | Inhibition of tumor metastasis | 20 mg/kg dosage |
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies and are representative of the experiments used to characterize the activity of this compound.
Cell Culture and Treatment
-
Cell Lines: Human hepatocellular carcinoma (HCC) cell lines (e.g., Huh7, HepG2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM). Control cells are treated with an equivalent concentration of DMSO.
In Vitro Efficacy of AC-73: A Technical Overview for Cancer Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the in vitro effects of AC-73, a novel small-molecule inhibitor of CD147, on various tumor cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound as a potential anti-cancer agent.
Core Findings on this compound's Anti-Tumor Activity
This compound has demonstrated significant anti-proliferative, anti-metastatic, and pro-apoptotic activities in both hematological and solid tumor cell lines. Its primary mechanism of action is the disruption of CD147 dimerization, a critical step for its function in cancer progression. This inhibition leads to the downstream suppression of the ERK/STAT3 signaling pathway and a reduction in the expression of matrix metalloproteinase-2 (MMP-2), a key enzyme in tumor invasion.[1][2]
Effects on Hepatocellular Carcinoma (HCC) Cell Lines
In HCC cell lines SMMC-7721 and Huh-7, this compound has been shown to be a potent inhibitor of cell migration and invasion.[1] Notably, this compound did not exhibit significant cytotoxic effects on these cells at concentrations up to 20 μM, suggesting a favorable therapeutic window for its anti-metastatic effects.[1]
Table 1: Effect of this compound on Hepatocellular Carcinoma Cell Lines
| Cell Line | Assay | Concentration (μM) | Observed Effect |
| SMMC-7721 | Cell Viability (MTT) | Up to 20 | No significant effect on cell viability |
| Huh-7 | Cell Viability (MTT) | Up to 20 | No significant effect on cell viability |
| SMMC-7721 | Transwell Migration | 5, 10 | Significant dose-dependent decrease in migration |
| Huh-7 | Transwell Migration | 5, 10 | Significant dose-dependent decrease in migration |
| SMMC-7721 | Transwell Invasion | 5, 10 | Significant dose-dependent decrease in invasion |
| Huh-7 | Transwell Invasion | 5, 10 | Significant dose-dependent decrease in invasion |
Effects on Leukemia Cell Lines
This compound exhibits potent growth inhibitory activity against various acute myeloid leukemia (AML) cell lines, including U937, NB4, THP-1, OCI-AML3, and MOLM13.[3] In addition to its anti-proliferative effects, this compound induces autophagy in leukemic cells, a process of cellular self-digestion that can contribute to cell death.[1][3] Interestingly, this compound did not induce a significant cell cycle arrest in the tested leukemia cell lines.[3]
Table 2: Anti-proliferative and Pro-apoptotic Effects of this compound on Leukemia Cell Lines
| Cell Line | Assay | IC50 (μM, 72h) | Apoptosis (% of cells, 5μM, 72h) |
| U937 | Cell Proliferation (MTT) | ~5 | ~25% |
| NB4 | Cell Proliferation (MTT) | ~5 | ~20% |
| THP-1 | Cell Proliferation (MTT) | ~7.5 | Not Reported |
| OCI-AML3 | Cell Proliferation (MTT) | >10 | Not Reported |
| MOLM13 | Cell Proliferation (MTT) | >10 | Not Reported |
Table 3: Effect of this compound on Cell Cycle Distribution in Leukemia Cell Lines
| Cell Line | Concentration (μM) | Duration (h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| U937 | 5 | 72 | No significant change | No significant change | No significant change |
| NB4 | 5 | 72 | No significant change | No significant change | No significant change |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed tumor cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 20 μM) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values are determined by non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and time point.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Transwell Migration and Invasion Assay
-
Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert with Matrigel. For migration assays, no coating is necessary.
-
Cell Seeding: Seed tumor cells in the upper chamber in serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for a specified time (e.g., 24 hours) to allow for cell migration or invasion.
-
Cell Staining and Counting: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.
-
Quantification: Count the number of stained cells in multiple fields under a microscope to determine the average number of migrated/invaded cells.
Western Blot Analysis
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against target proteins (e.g., p-ERK, ERK, p-STAT3, STAT3, LC3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an ECL detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Visualizing the Mechanism of Action
To further elucidate the cellular processes affected by this compound, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: this compound inhibits CD147 dimerization, suppressing the downstream ERK/STAT3 pathway.
Caption: Workflow for assessing this compound induced apoptosis via flow cytometry.
Caption: Summary of this compound's differential effects on HCC and Leukemia cell lines.
References
- 1. The small-molecule compound this compound targeting CD147 inhibits leukemic cell proliferation, induces autophagy and increases the chemotherapeutic sensitivity of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small-molecule compound this compound targeting CD147 inhibits leukemic cell proliferation, induces autophagy and increases the chemotherapeutic sensitivity of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Impact of AC-73 on Gene Expression Profiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular effects of AC-73, a specific inhibitor of Cluster of Differentiation 147 (CD147). By disrupting CD147 dimerization, this compound modulates key signaling pathways, leading to significant changes in gene expression that influence cellular processes such as proliferation, invasion, and autophagy. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms.
Core Mechanism of Action
This compound is an orally active small molecule that specifically targets CD147, a transmembrane glycoprotein overexpressed in various cancers. The primary mechanism of this compound involves the disruption of CD147 dimerization, which is crucial for its function.[1] This inhibitory action predominantly suppresses the CD147/ERK1/2/STAT3/MMP-2 signaling pathway.[1] The downstream effects of this pathway inhibition include the reduced motility and invasion of hepatocellular carcinoma cells, anti-proliferative activity in leukemic cells, and the induction of autophagy.[1][2]
Impact on Gene Expression
This compound treatment leads to targeted alterations in the expression of genes involved in cancer progression, particularly those related to extracellular matrix remodeling. The most well-documented effects are on the Matrix Metalloproteinase (MMP) family of genes.
Table 1: Effect of this compound on MMP Gene Expression in SMMC-7721 Cells
| Gene | This compound Concentration (µM) | Treatment Duration | Change in mRNA Expression | Reference |
| MMP-2 | 10 | 24 hours | Significantly Inhibited | [1] |
| MMP-9 | 10 | 24 hours | Significantly Inhibited | [1] |
| MMP-1 | 10 | 24 hours | No Obvious Effect | [1] |
| MMP-3 | 10 | 24 hours | No Obvious Effect | [1] |
| MMP-7 | 10 | 24 hours | No Obvious Effect | [1] |
| MMP-11 | 10 | 24 hours | No Obvious Effect | [1] |
| MMP-13 | 10 | 24 hours | No Obvious Effect | [1] |
Signaling Pathway Modulation
This compound's impact on gene expression is a direct consequence of its ability to modulate intracellular signaling cascades. The primary pathway affected is the CD147-mediated activation of ERK1/2 and STAT3.
Caption: this compound signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on gene and protein expression.
Cell Culture and this compound Treatment
-
Cell Lines: Human hepatocellular carcinoma cell lines (SMMC-7721, Huh-7) and acute myeloid leukemia cell lines are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells are treated with varying concentrations of this compound (e.g., 5-20 µM) for specified durations (e.g., 6, 24, or 48 hours). Control cells are treated with an equivalent amount of DMSO.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to quantify the changes in mRNA expression of target genes.
Caption: Experimental workflow for qRT-PCR.
-
RNA Isolation: Total RNA is extracted from cell lysates using a reagent like TRIzol, following the manufacturer's instructions.
-
RNA Quality and Quantity: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: The relative expression of target genes (e.g., MMPs) and a housekeeping gene (e.g., GAPDH, β-actin) is quantified using a real-time PCR system with a fluorescent dye like SYBR Green.
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the housekeeping gene.
Western Blot Analysis
This technique is employed to detect changes in protein expression and phosphorylation status of key signaling molecules.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., total ERK1/2, phospho-ERK1/2, total STAT3, phospho-STAT3, MMP-2, CD147, and a loading control like β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Conclusion
This compound demonstrates a clear and specific impact on the gene expression profiles of cancer cells, primarily through the inhibition of the CD147/ERK1/2/STAT3 signaling axis. This leads to the downregulation of key genes involved in tumor invasion and metastasis, such as MMP-2 and MMP-9. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced effects of this compound and other CD147 inhibitors on gene expression and cellular function. This information is critical for the ongoing development and optimization of novel therapeutic strategies targeting CD147 in oncology.
References
Preliminary Toxicity Profile of AC-73: An In-Depth Technical Guide
Introduction: AC-73 is a novel small-molecule compound identified as a specific inhibitor of CD147, a transmembrane glycoprotein overexpressed in various cancer types and implicated in tumor progression.[1] By interfering with the dimerization of CD147, this compound disrupts key signaling pathways, making it a compound of interest for therapeutic development, particularly in oncology.[1][2] This technical guide provides a comprehensive summary of the preliminary toxicity screening of this compound, consolidating available in vivo data, detailing experimental methodologies, and illustrating the compound's mechanism of action through signaling and workflow diagrams.
Quantitative Toxicity Data
The primary in vivo toxicity assessment was conducted in a nude mouse model. The study evaluated the effects of this compound at two different dosage levels over a 20-day period. Key indicators of toxicity, including body weight and liver function enzymes (ALT and AST), were monitored. The results indicate a favorable short-term toxicity profile at the tested concentrations.
Table 1: In Vivo Toxicity Assessment of this compound in Nude Mice
| Parameter | Control Group (Vehicle) | This compound (25 mg/kg/day) | This compound (50 mg/kg/day) | Outcome |
| Body Weight | No significant change | No significant change | No significant change | No adverse effect on body weight observed.[1] |
| ALT (GPT) | Baseline | No significant change (p > 0.05) | No significant change (p > 0.05) | No significant hepatotoxicity indicated by ALT levels.[1] |
| AST (GOT) | Baseline | No significant change (p > 0.05) | No significant change (p > 0.05) | No significant hepatotoxicity indicated by AST levels.[1] |
Data summarized from the 20-day in vivo study described in the cited literature.[1] The vehicle used was Cremophor EL/ethanol.
Experimental Protocols
In Vivo Toxicity and Tolerance Study
This protocol outlines the methodology used to assess the systemic toxicity of this compound in a murine model.[1]
-
Animal Model: 6-week-old male nude mice were used for this study.
-
Acclimatization: Animals were allowed a standard acclimatization period under controlled laboratory conditions.
-
Grouping and Administration:
-
Mice were randomly divided into four groups (n=5 per group).
-
Group 1 (Control): Injected with normal saline.
-
Group 2 (Vehicle): Injected with the vehicle solution (Cremophor EL/ethanol).
-
Group 3 (Low Dose): Administered 25 mg/kg/day of this compound via intraperitoneal (i.p.) injection.
-
Group 4 (High Dose): Administered 50 mg/kg/day of this compound via i.p. injection.
-
-
Treatment Duration: Daily injections were performed for 20 consecutive days.
-
Monitoring and Data Collection:
-
Body Weight: The body weight of each mouse was recorded daily.
-
Blood Collection: After 20 days, blood was collected via eyeball extraction for biochemical analysis.
-
Liver Function Test: Serum levels of Alanine Aminotransferase (ALT/GPT) and Aspartate Aminotransferase (AST/GOT) were measured using commercial assay kits.
-
-
Histopathological Analysis:
-
At the end of the study, mice were sacrificed, and major organs (heart, lungs, testis, spleen, kidneys, and liver) were harvested.
-
Tissues were fixed, processed into serial histologic sections, and stained with Hematoxylin and Eosin (H&E) to evaluate for any signs of tissue damage or toxicity.[1]
-
Tunel staining was performed on liver tissue to assess for apoptosis.[1]
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol was employed to investigate the effect of this compound on key signaling proteins in colon samples from a TNBS-induced colitis mouse model.[3]
-
Sample Preparation: Colon tissue samples were collected and homogenized in lysis buffer to extract total proteins. Protein concentration was determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for the target proteins: pan-ERK1/2, phosphorylated-ERK1/2 (pERK1/2), pan-STAT3, and phosphorylated-STAT3 (pSTAT3).[3]
-
Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometric analysis was performed to quantify the protein expression levels. The ratio of the phosphorylated protein to the total protein (e.g., pERK1/2 / pan-ERK1/2) was calculated to determine the activation status of the signaling pathway.[3]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vivo Toxicity Screening
The following diagram illustrates the workflow for the in vivo toxicity and tolerance study of this compound.
Caption: Workflow for the 20-day in vivo toxicity assessment of this compound in nude mice.
This compound Mechanism of Action and Signaling Pathway Inhibition
This compound functions by inhibiting the dimerization of CD147, which subsequently suppresses downstream pro-survival signaling pathways like ERK/STAT3 and induces autophagy.
Caption: this compound inhibits CD147 dimerization, blocking ERK/STAT3 signaling and inducing autophagy.
Logical Relationship of this compound's Anti-Leukemic Effects
The therapeutic potential of this compound in acute myeloid leukemia (AML) stems from a dual mechanism: direct growth inhibition and enhancement of chemosensitivity.
Caption: Logical flow of this compound's dual action in AML: direct inhibition and chemosensitization.
Summary and Conclusion
The preliminary toxicity screening of this compound reveals no significant short-term toxicity in mice at doses up to 50 mg/kg/day.[1] Key safety indicators, including body weight, liver enzyme levels, and histopathology of major organs, were unremarkable.[1] The compound acts as a specific inhibitor of CD147, effectively suppressing the pro-tumorigenic ERK/STAT3 signaling pathway.[2][3] Furthermore, this compound demonstrates the ability to induce autophagy and enhance the efficacy of standard chemotherapeutic agents in leukemia models.[2] These findings support a favorable safety and efficacy profile for this compound, warranting further investigation in preclinical and clinical development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. The small-molecule compound this compound targeting CD147 inhibits leukemic cell proliferation, induces autophagy and increases the chemotherapeutic sensitivity of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD147 Targeting by this compound Induces Autophagy and Reduces Intestinal Fibrosis Associated with TNBS Chronic Colitis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacodynamics of AC-73
Disclaimer: The compound "AC-73" does not correspond to a known entity in publicly available scientific literature. The following guide is a representative document constructed with a plausible mechanism of action for a fictional tyrosine kinase inhibitor to demonstrate the requested format and content for a technical whitepaper. The data presented is illustrative and not derived from actual experimental results.
Executive Summary
This compound is a novel, orally bioavailable, small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides a comprehensive overview of the pharmacodynamic properties of this compound, including its in vitro and in vivo activity, mechanism of action, and downstream signaling effects. The data herein demonstrates that this compound is a potent and selective inhibitor of both wild-type and mutant forms of EGFR, making it a promising candidate for the treatment of non-small cell lung cancer (NSCLC) and other solid tumors characterized by EGFR activation.
Mechanism of Action
This compound competitively binds to the ATP-binding site of the intracellular tyrosine kinase domain of EGFR. This binding prevents the autophosphorylation and subsequent activation of the receptor, thereby inhibiting the downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.
The inhibition of EGFR by this compound blocks the activation of two primary signaling cascades: the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-Akt-mTOR pathway, a key regulator of cell survival and metabolism.
Figure 1: this compound Inhibition of EGFR Signaling Pathways.
Quantitative Pharmacodynamics
The potency and selectivity of this compound were evaluated through a series of in vitro assays. The results are summarized below.
| Target | Assay Type | IC50 (nM) |
| Wild-Type EGFR | Kinase Assay | 1.2 |
| L858R Mutant EGFR | Kinase Assay | 0.8 |
| T790M Mutant EGFR | Kinase Assay | 15.4 |
| A431 Cell Line (WT EGFR) | Cell Proliferation | 5.6 |
| H1975 Cell Line (L858R/T790M) | Cell Proliferation | 25.1 |
This compound was screened against a panel of 250 human kinases to assess its selectivity.
| Kinase | % Inhibition at 1 µM |
| EGFR | 98 |
| HER2 | 45 |
| VEGFR2 | 8 |
| PDGFRβ | 5 |
| c-Met | < 5 |
Experimental Protocols
Objective: To determine the in vitro inhibitory activity of this compound against recombinant human EGFR (wild-type and mutant forms).
Methodology:
-
Recombinant human EGFR kinase was incubated with a fluorescently labeled peptide substrate and ATP in a 384-well plate.
-
This compound was added in a series of 10-point dilutions (0.1 nM to 10 µM).
-
The reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature.
-
The reaction was stopped, and the degree of substrate phosphorylation was quantified using a fluorescence resonance energy transfer (FRET)-based detection method.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Figure 2: Workflow for the In Vitro EGFR Kinase Assay.
Objective: To assess the anti-proliferative effect of this compound on human cancer cell lines with varying EGFR status.
Methodology:
-
A431 (wild-type EGFR) and H1975 (L858R/T790M mutant EGFR) cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with this compound at various concentrations for 72 hours.
-
Cell viability was assessed using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin is proportional to the number of viable cells.
-
Fluorescence was measured using a plate reader, and IC50 values were determined from the dose-response curves.
In Vivo Pharmacodynamics
The anti-tumor activity of this compound was evaluated in a xenograft mouse model.
Nu/nu mice were subcutaneously implanted with H1975 human NSCLC cells. Once tumors reached an average volume of 150-200 mm³, mice were randomized into two groups: vehicle control and this compound (50 mg/kg, oral, once daily).
| Treatment Group | Mean Tumor Volume (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 mm³ | - |
| This compound (50 mg/kg) | 375 mm³ | 70 |
Conclusion
This compound demonstrates potent and selective inhibition of the EGFR signaling pathway. Its activity against clinically relevant EGFR mutations, coupled with significant in vivo anti-tumor efficacy, supports its continued development as a targeted therapy for EGFR-driven cancers. Further studies will focus on the detailed pharmacokinetic profile and safety pharmacology of this compound to enable its progression into clinical trials.
AC-73: A Potential Modulator of Metalloproteinase Activity Through CD147 Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
AC-73 is a novel small-molecule compound that has demonstrated potential as an inhibitor of cancer cell motility and invasion. It is not a direct inhibitor of metalloproteinases; instead, its mechanism of action is centered on the inhibition of Cluster of Differentiation 147 (CD147), also known as EMMPRIN (Extracellular Matrix Metalloproteinase Inducer). By disrupting the dimerization of CD147, this compound effectively downregulates the expression and production of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. This indirect regulation is achieved through the suppression of the downstream ERK1/2 and STAT3 signaling pathways. This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, quantitative effects, and relevant experimental methodologies.
Mechanism of Action: Indirect Inhibition of Metalloproteinases
This compound's primary molecular target is the transmembrane glycoprotein CD147.[1][2][3] It functions by specifically binding to the extracellular domain of CD147, which prevents its homodimerization.[4][1] This disruption of CD147 dimerization is a critical step, as it blocks the activation of downstream signaling cascades that are crucial for tumor progression.[4][1][2]
The key signaling pathway affected by this compound is the CD147/ERK1/2/STAT3 axis.[1][2] Inhibition of CD147 dimerization by this compound leads to a dose-dependent reduction in the phosphorylation of both ERK1/2 and STAT3.[1][5] The inactivation of this pathway subsequently suppresses the expression of MMP-2 and MMP-9, two key enzymes involved in the degradation of the extracellular matrix, which is a critical process in cancer cell invasion and metastasis.[4][2]
Quantitative Data Presentation
The following table summarizes the quantitative data available for this compound's biological activity, focusing on its effects on cancer cell behavior and related signaling pathways. It is important to note that direct inhibitory concentrations (e.g., IC50) against MMPs are not applicable, as this compound's effect is indirect.
| Parameter | Cell Lines | Value/Concentration | Effect | Reference |
| IC50 (Cell Motility) | Hepatocellular Carcinoma (HCC) Cells | ~ 5–10 µM | Inhibition of cell motility. | [4] |
| In Vitro Concentration (Migration & Invasion) | SMMC-7721 and Huh-7 (HCC) | 5–10 µM (24 hours) | Dose-dependent decrease in cell migration and invasion. | [1] |
| In Vivo Dosage (Metastasis Inhibition) | Orthotopic and tail-vein injection HCC mouse models | 20 mg/kg (intraperitoneally, 5 times per week) | Marked inhibition of intrahepatic and pulmonary metastases. | [4] |
| In Vivo Dosage (Toxicity Study) | Nude mice | 25 mg/kg/day and 50 mg/kg/day | No significant toxicity observed. |
Experimental Protocols
The following are reconstructed experimental protocols based on the available literature. These are intended to provide a general framework and may require optimization for specific experimental conditions.
In Vitro Cell Migration and Invasion Assays
This protocol is based on the common Transwell assay methodology used to assess the effect of this compound on hepatocellular carcinoma cell lines like SMMC-7721 and Huh-7.
Objective: To determine the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
SMMC-7721 or Huh-7 hepatocellular carcinoma cells
-
Serum-free cell culture medium
-
Complete cell culture medium (containing serum)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Crystal Violet staining solution
-
Cotton swabs
-
Microscope
Protocol:
-
Cell Preparation: Culture SMMC-7721 or Huh-7 cells to ~80% confluency. The day before the assay, starve the cells in serum-free medium for 24 hours.
-
Chamber Preparation:
-
Migration Assay: Use uncoated Transwell inserts.
-
Invasion Assay: Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing various concentrations of this compound (e.g., 0, 5, 10 µM). Seed the cells into the upper chamber of the Transwell inserts.
-
Chemoattraction: Add complete medium (containing serum as a chemoattractant) to the lower chamber.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Removal: After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with Crystal Violet.
-
Quantification: Count the stained cells in several random fields under a microscope. The number of cells is indicative of the migratory/invasive potential.
Western Blot Analysis for Protein Expression
This protocol outlines the general steps for assessing the expression and phosphorylation levels of key proteins in the CD147 signaling pathway (ERK1/2, STAT3) and the downstream effector MMP-2.
Objective: To quantify the effect of this compound on the expression and activation of proteins in the CD147 signaling pathway.
Materials:
-
SMMC-7721 or Huh-7 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CD147, anti-p-ERK1/2, anti-ERK1/2, anti-p-STAT3, anti-STAT3, anti-MMP-2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Treat SMMC-7721 or Huh-7 cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in lysis buffer, and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
In Vivo Tumor Metastasis Model
This is a generalized protocol for an orthotopic or tail-vein injection model in nude mice to assess the anti-metastatic effects of this compound.
Objective: To evaluate the efficacy of this compound in inhibiting tumor metastasis in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Hepatocellular carcinoma cells (e.g., SMMC-7721 or Huh-7)
-
This compound
-
Vehicle control (e.g., Cremophor EL/ethanol)
-
Surgical instruments and anesthesia (for orthotopic model)
-
Syringes and needles
Protocol:
-
Tumor Cell Implantation:
-
Orthotopic Model: Surgically implant a small piece of tumor tissue or a suspension of tumor cells into the liver of the anesthetized mice.
-
Tail-Vein Injection Model: Inject a suspension of tumor cells into the lateral tail vein of the mice.
-
-
Treatment: After a period of tumor establishment, randomize the mice into treatment and control groups. Administer this compound (e.g., 20 mg/kg) or the vehicle control intraperitoneally, typically 5 times a week.
-
Monitoring: Monitor the mice regularly for tumor growth, body weight, and signs of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the primary tumors (in the orthotopic model) and relevant organs (e.g., liver, lungs).
-
Metastasis Quantification: Count the number and measure the size of metastatic nodules in the harvested organs. Histological analysis (e.g., H&E staining) can be performed to confirm the presence of metastases.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits CD147 dimerization, blocking the ERK/STAT3 pathway.
Experimental Workflow Diagram
Caption: Workflow for in vitro and in vivo evaluation of this compound.
Conclusion
This compound represents a promising therapeutic candidate that operates through a novel mechanism of indirectly modulating metalloproteinase activity. By targeting CD147 and disrupting its dimerization, this compound effectively inhibits the downstream signaling pathways that lead to the expression of MMP-2 and MMP-9. This results in a significant reduction in cancer cell motility, invasion, and metastasis in preclinical models of hepatocellular carcinoma. Further research is warranted to fully elucidate the therapeutic potential of this compound and to explore its efficacy in other cancer types where CD147 and MMPs play a critical role in disease progression. The data and protocols presented in this guide offer a valuable resource for scientists and researchers in the field of drug development and cancer biology.
References
- 1. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on the hepatocellular carcinoma model with metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo and In Vitro Models of Hepatocellular Carcinoma: Current Strategies for Translational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with AC-73
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of AC-73, a small-molecule inhibitor of CD147. The following protocols are synthesized from preclinical studies and are intended to serve as a guide for designing and executing in vivo experiments to evaluate the efficacy and mechanism of action of this compound in various disease models.
Introduction
This compound is a specific, orally active inhibitor of CD147, a transmembrane glycoprotein overexpressed in various cancers and inflammatory diseases.[1] By disrupting the dimerization of CD147, this compound effectively inhibits downstream signaling pathways, primarily the ERK/STAT3 pathway, leading to reduced cell proliferation, migration, and invasion.[2][3][4] Furthermore, this compound has been shown to induce autophagy, enhancing the cytotoxic effects of chemotherapeutic agents.[2][5] These characteristics make this compound a promising candidate for in vivo investigation in oncology and inflammatory disease models.
Mechanism of Action: Signaling Pathway
This compound exerts its biological effects by targeting CD147, which plays a crucial role in tumor progression and inflammation. The binding of this compound to CD147 inhibits its dimerization, a critical step for its function.[1][3] This disruption leads to the downregulation of the MAPK/ERK and STAT3 signaling pathways, which are key regulators of cell proliferation, survival, and invasion.[2][4][5] The inhibition of this pathway ultimately results in decreased production of matrix metalloproteinases (MMPs), such as MMP-2, which are essential for extracellular matrix degradation and tumor metastasis.[1][3][4] Additionally, this compound has been observed to induce autophagy.[2][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The small-molecule compound this compound targeting CD147 inhibits leukemic cell proliferation, induces autophagy and increases the chemotherapeutic sensitivity of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a Specific and Orally Active CD147 Dimerization Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. A novel small-molecule compound targeting CD147 inhibits the motility and invasion of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD147 Targeting by this compound Induces Autophagy and Reduces Intestinal Fibrosis Associated with TNBS Chronic Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for an AC-73-Based In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-73 is a novel small-molecule inhibitor that targets CD147, a transmembrane glycoprotein frequently overexpressed in various cancers.[1] By preventing the dimerization of CD147, this compound effectively suppresses downstream signaling through the ERK/STAT3 pathway, leading to the inhibition of cancer cell proliferation and induction of autophagy.[1][2][3] These characteristics make this compound a promising candidate for cancer therapy, both as a standalone treatment and in combination with existing chemotherapeutic agents to enhance their efficacy.[1][4]
These application notes provide a detailed protocol for an in vitro assay to evaluate the efficacy of this compound in a cancer cell line model. The described workflow allows for the determination of key performance indicators such as cell viability, and inhibition of signaling pathways.
Signaling Pathway Affected by this compound
This compound exerts its biological effects by targeting CD147, which plays a crucial role in tumor progression. Inhibition of CD147 dimerization by this compound disrupts the activation of the downstream ERK/STAT3 signaling cascade.[1][2] This pathway is critical for regulating cell proliferation, survival, and differentiation. The diagram below illustrates the mechanism of action of this compound.
References
- 1. The small-molecule compound this compound targeting CD147 inhibits leukemic cell proliferation, induces autophagy and increases the chemotherapeutic sensitivity of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CD147 Targeting by this compound Induces Autophagy and Reduces Intestinal Fibrosis Associated with TNBS Chronic Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for AC-73 Administration in Animal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-73 is a novel small-molecule inhibitor targeting CD147 (also known as Basigin or EMMPRIN), a transmembrane glycoprotein overexpressed in various malignancies.[1][2] Upregulation of CD147 is associated with tumor progression, metastasis, and resistance to chemotherapy.[3] this compound exerts its anti-neoplastic effects by disrupting CD147 dimerization, which in turn inhibits downstream signaling pathways crucial for cancer cell survival and proliferation, primarily the ERK/STAT3 pathway.[2][3][4] Furthermore, this compound has been shown to induce autophagy in leukemic cells.[3] These mechanisms of action make this compound a promising candidate for cancer therapy, both as a monotherapy and in combination with existing chemotherapeutic agents.[3]
This document provides detailed application notes and protocols for the administration of this compound in preclinical animal models of cancer, with a focus on hepatocellular carcinoma and acute myeloid leukemia. The information is compiled from various in vivo studies to guide researchers in designing and executing their own experiments.
Mechanism of Action: Signaling Pathway
This compound targets the cell surface glycoprotein CD147, preventing its homodimerization. This disruption inhibits the activation of the downstream ERK/STAT3 signaling cascade, which is frequently hyperactivated in cancer and plays a pivotal role in cell proliferation, survival, and invasion. Additionally, in acute myeloid leukemia (AML) cells, this compound has been observed to induce autophagy.[3]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data gathered from preclinical studies of this compound in various animal models.
Table 1: this compound Dosing and Formulation in Animal Models
| Animal Model | Cancer Type/Indication | Formulation/Vehicle | Dosing Regimen | Administration Route | Reference(s) |
| Nude Mice | Not specified (Toxicity study) | Cremophor EL/ethanol | 25 mg/kg/day | Intraperitoneal (i.p.) | [4] |
| Nude Mice | Not specified (Toxicity study) | Cremophor EL/ethanol | 50 mg/kg/day | Intraperitoneal (i.p.) | [4] |
| Male BALB/c nu/nu mice | Hepatocellular Carcinoma (Metastasis model) | Not specified | 25-50 mg/kg for 4 weeks | Not specified | [2] |
| Mice | Chronic Colitis (Fibrosis model) | 10% DMSO/40% PEG 300/5% Tween 80 | 20 mg/kg, three times a week | Intraperitoneal (i.p.) | [5] |
Table 2: In Vivo Efficacy and Toxicity of this compound
| Animal Model | Cancer Type/Indication | Efficacy Endpoint | Results | Toxicity Observations | Reference(s) |
| Nude Mice | Not specified | N/A | N/A | No significant change in body weight or serum ALT/AST levels at 25 and 50 mg/kg/day for 20 days. | [4] |
| Male BALB/c nu/nu mice | Hepatocellular Carcinoma | Incidence of metastatic foci | Significantly decreased | Not specified | [2] |
Experimental Protocols
Protocol 1: General Toxicity Assessment of this compound in Nude Mice
This protocol is designed to assess the general toxicity of this compound.
1. Animal Model:
-
Species: Mouse
-
Strain: Nude mice (e.g., BALB/c nude)
-
Age: 6 weeks old
-
Sex: Male
2. Materials:
-
This compound
-
Vehicle: Cremophor EL/ethanol solution
-
Normal saline
-
Standard laboratory animal diet and water
-
Animal balance
-
Blood collection supplies
-
ALT/AST assay kits
3. Experimental Workflow:
References
- 1. This compound treatment of leukemic cells used alone or in combination with chemotherapeutic agents [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The small-molecule compound this compound targeting CD147 inhibits leukemic cell proliferation, induces autophagy and increases the chemotherapeutic sensitivity of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CD147 Targeting by this compound Induces Autophagy and Reduces Intestinal Fibrosis Associated with TNBS Chronic Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AC-73: A Selective CD147 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC-73 is a potent and selective small-molecule inhibitor of Cluster of Differentiation 147 (CD147), also known as EMMPRIN or basigin. It functions by specifically disrupting the dimerization of CD147, a key process in its activation. This inhibition consequently downregulates the CD147/ERK1/2/STAT3/MMP-2 signaling pathway, which is critically involved in tumor cell motility, invasion, and metastasis. These application notes provide detailed protocols for the proper solubilization, storage, and handling of this compound for in vitro and in vivo research applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 775294-71-8 |
| Molecular Formula | C₂₁H₂₁NO₂ |
| Molecular Weight | 319.40 g/mol |
| Appearance | Crystalline solid |
| Purity | >98% |
| Solubility | Soluble in DMSO (≥ 250 mg/mL; 782.72 mM)[1] |
Solubilization Protocols
Proper solubilization of this compound is critical for accurate and reproducible experimental results. Due to its hydrophobic nature, this compound is readily soluble in dimethyl sulfoxide (DMSO).
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated pipettes
Protocol:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.194 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) may be applied if necessary to aid solubilization.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the desired final concentration.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Prepare fresh working solutions from the stock solution for each experiment to ensure consistency.
Storage and Stability
Proper storage of this compound in both solid and solution forms is essential to maintain its chemical integrity and biological activity.
| Form | Storage Temperature | Stability |
| Solid Powder | 4°C (Short-term) | Days to weeks |
| -20°C (Long-term) | Months | |
| Stock Solution (in DMSO) | -20°C | At least 2 years[1] |
| -80°C | Up to 2 years |
Recommendations:
-
Protect the solid compound and stock solutions from light.
-
Avoid repeated freeze-thaw cycles of the stock solution.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by targeting CD147. The binding of this compound to CD147 disrupts its homodimerization, which is a prerequisite for its function. This inhibition leads to the downregulation of downstream signaling cascades, primarily the ERK1/2 and STAT3 pathways, ultimately resulting in reduced expression of matrix metalloproteinases (MMPs), such as MMP-2. These MMPs are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis.
References
Application Notes and Protocols for Measuring AC-73 Cellular Uptake
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the cellular uptake of AC-73, a small molecule compound. The following sections describe three common techniques: fluorescence-based assays, radiolabeling assays, and mass spectrometry-based assays.
Fluorescence-Based Measurement of this compound Uptake
Fluorescence-based methods are widely used to visualize and quantify the cellular uptake of small molecules. These techniques rely on conjugating the molecule of interest, in this case, this compound, to a fluorescent dye. The uptake can then be qualitatively assessed by fluorescence microscopy and quantitatively measured by flow cytometry.
Experimental Protocol: Fluorescence Microscopy
This protocol describes the steps to visualize the cellular uptake of fluorescently-labeled this compound (this compound-Fluor) using fluorescence microscopy.
Materials:
-
Cells of interest (e.g., SW620)[1]
-
12-well plates[1]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound conjugated to a fluorescent dye (e.g., FITC, Cy3, or Cy5)
-
Fixative solution (e.g., 4% formaldehyde or paraformaldehyde)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells of interest into 12-well plates at a suitable density (e.g., 3 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[1]
-
Cell Treatment: Remove the culture medium and wash the cells twice with PBS.[1] Add fresh, serum-free medium containing the desired concentration of this compound-Fluor to the cells. Incubate for the desired time points (e.g., 1, 4, 24 hours).
-
Washing: After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS to remove any unbound this compound-Fluor.
-
Fixation: Fix the cells by adding a 4% formaldehyde solution and incubating for 15-20 minutes at room temperature.[2]
-
Staining: Wash the cells twice with PBS. Add a nuclear counterstain like DAPI or Hoechst 33258 to visualize the cell nuclei and incubate for 5-10 minutes.[2][3]
-
Mounting and Imaging: Wash the cells again with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the cellular uptake of this compound-Fluor using a fluorescence microscope.[1][2]
Experimental Protocol: Flow Cytometry
This protocol provides a method for the quantitative analysis of this compound-Fluor uptake using flow cytometry.
Materials:
-
Cells of interest
-
6-well plates
-
Complete cell culture medium
-
PBS
-
This compound-Fluor
-
Trypsin-EDTA
-
Fixative solution (e.g., 4% formaldehyde)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells into 6-well plates at a density of 1 x 10^6 cells/well and allow them to attach overnight.[3]
-
Cell Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound-Fluor and incubate for specific time points.
-
Cell Harvesting: Following incubation, wash the cells with PBS.[2] Detach the cells using Trypsin-EDTA.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a 4% formaldehyde solution for fixation.[2]
-
Flow Cytometry Analysis: Analyze the fixed cells using a flow cytometer to quantify the fluorescence intensity, which corresponds to the amount of this compound-Fluor taken up by the cells.[2][3]
Data Presentation
The quantitative data from flow cytometry experiments can be summarized in a table for easy comparison.
| Treatment Group | Concentration (µM) | Incubation Time (h) | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| Control | 0 | 4 | 150 | 0.5 |
| This compound-Fluor | 1 | 4 | 2500 | 85 |
| This compound-Fluor | 5 | 4 | 8750 | 98 |
| This compound-Fluor | 10 | 4 | 15200 | 99 |
Experimental Workflow Diagram
Caption: Workflow for fluorescence-based measurement of this compound uptake.
Radioligand Binding Assay for this compound Uptake
Radioligand binding assays are a highly sensitive and quantitative method for studying cellular uptake.[4] This technique involves using a radiolabeled version of this compound (e.g., ³H-AC-73 or ¹⁴C-AC-73) to measure its binding to and uptake by cells.
Experimental Protocol: Whole-Cell Radioligand Binding Assay
This protocol details the steps for a whole-cell radioligand binding assay to quantify this compound uptake.
Materials:
-
Cells of interest
-
Poly-D-lysine coated 12-well plates[5]
-
Complete cell culture medium
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[6]
-
Radiolabeled this compound (e.g., ³H-AC-73)
-
Unlabeled this compound (for non-specific binding)
-
Lysis buffer
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Grow cells to ~70% confluency, detach them, and seed into poly-D-lysine coated 12-well plates.[5]
-
Assay Preparation: On the day of the assay, aspirate the media and wash each well with cold PBS.[5]
-
Binding Reaction: Add binding buffer to each well. For total binding, add radiolabeled this compound at various concentrations. For non-specific binding, add an excess of unlabeled this compound along with the radiolabeled this compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 37°C) for a defined period to allow for uptake.
-
Termination of Binding: Terminate the binding reaction by rapidly washing the cells with ice-cold binding buffer to remove unbound radioligand.
-
Cell Lysis: Add lysis buffer to each well and incubate to lyse the cells.
-
Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[6]
Data Presentation
The data from radioligand binding assays can be used to determine key uptake parameters.
| Parameter | Description | Example Value |
| Bmax | Maximum number of binding sites (fmol/mg protein) | 1200 |
| Kd | Dissociation constant (nM), indicating binding affinity | 50 |
| Specific Binding | Total Binding - Non-specific Binding (CPM) | 85000 |
Experimental Workflow Diagram
Caption: Workflow for radioligand binding assay of this compound uptake.
Mass Spectrometry-Based Quantification of Intracellular this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the intracellular concentration of unlabeled compounds.[7][8] This technique is particularly useful for measuring the uptake of small molecules like this compound without the need for labeling.
Experimental Protocol: LC-MS/MS Quantification
This protocol outlines the steps to measure the intracellular concentration of this compound using LC-MS/MS.
Materials:
-
Cells of interest
-
Cell culture plates
-
Complete cell culture medium
-
PBS
-
Unlabeled this compound
-
Trypsin-EDTA
-
Cold 80% methanol (for cell lysis)[9]
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Treatment: Seed cells in culture plates and treat with various concentrations of this compound for desired time points.
-
Control for Non-specific Binding: To account for non-specific binding to the cell surface and plate, incubate a parallel set of cells with this compound at 4°C.[7]
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS. Harvest the cells using Trypsin-EDTA.[7]
-
Cell Lysis and Extraction: Lyse the cells with cold 80% methanol.[9] An internal standard should be added to normalize for sample processing variations.
-
Sample Preparation: Centrifuge the cell lysate to pellet the proteins and other cellular debris. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS system to quantify the concentration of this compound.[9] A standard curve of known this compound concentrations should be run to determine the absolute intracellular concentration.
Data Presentation
The quantitative data from LC-MS/MS analysis can be presented in a table to show the intracellular concentration under different conditions.
| Treatment Group | Concentration (µM) | Incubation Time (h) | Intracellular this compound (ng/10^6 cells) |
| Control | 0 | 4 | < LLOQ |
| This compound | 1 | 4 | 5.2 |
| This compound | 5 | 4 | 28.9 |
| This compound | 10 | 4 | 65.1 |
| *LLOQ: Lower Limit of Quantification |
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS quantification of intracellular this compound.
This compound Signaling Pathway
This compound has been shown to target CD147 and inhibit the ERK1/2 and STAT3 signaling pathways, which can lead to a reduction in fibrosis and the induction of autophagy.[10] The following diagram illustrates this proposed signaling cascade.
Caption: Proposed signaling pathway of this compound.
References
- 1. 2.9. Cellular uptake by fluorescence microscopy [bio-protocol.org]
- 2. 2.7. Cellular Uptake Study Using Fluorescent Microscopy and Flow cytometer [bio-protocol.org]
- 3. Cellular uptake assay [bio-protocol.org]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Whole-cell radioligand saturation binding [protocols.io]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2.4. Measurement of extracellular and intracellular drug concentrations [bio-protocol.org]
- 10. CD147 Targeting by this compound Induces Autophagy and Reduces Intestinal Fibrosis Associated with TNBS Chronic Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application of AC-73 in Leukemia Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The small molecule compound AC-73 has emerged as a promising agent in the field of leukemia research, particularly for Acute Myeloid Leukemia (AML). By targeting the transmembrane glycoprotein CD147, this compound disrupts key signaling pathways involved in leukemic cell proliferation and survival, making it a valuable tool for both basic research and potential therapeutic development.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in a research setting.
Mechanism of Action
This compound functions by inhibiting the activity of CD147, a protein overexpressed in various cancers, including AML.[1][2] This inhibition leads to the downstream suppression of the ERK/STAT3 signaling pathway, which is known to be constitutively active in many leukemic cells and plays a crucial role in their proliferation and survival.[2][4] Furthermore, this compound has been shown to induce autophagy in leukemic cells, a cellular process that can be modulated to enhance the efficacy of chemotherapeutic agents.[1][2][3]
Data Summary
The following tables summarize the quantitative effects of this compound on leukemia cell lines as reported in the literature.
Table 1: Effect of this compound on the Viability of Acute Myeloid Leukemia (AML) Cell Lines.
| Cell Line | This compound Concentration (µM) | Incubation Time (days) | Percent Viable Cells (Relative to Control) |
| U937 | 2.5 | 2 | ~60% |
| U937 | 5.0 | 2 | ~40% |
| U937 | 10.0 | 2 | ~20% |
| NB4 | 2.5 | 2 | ~70% |
| NB4 | 5.0 | 2 | ~50% |
| NB4 | 10.0 | 2 | ~30% |
Note: Data is approximate based on graphical representations in the cited literature and serves for illustrative purposes.
Table 2: Induction of Apoptosis and Autophagy by this compound in AML Cell Lines.
| Cell Line | This compound Concentration (µM) | Incubation Time (days) | Total Apoptosis (%) | LC3-II/LC3-I Ratio (Fold Change) |
| U937 | 5.0 | 3 | Significant Increase | Increased |
| NB4 | 5.0 | 3 | Significant Increase | Increased |
Note: The literature indicates a dose-dependent increase in apoptosis and autophagy markers. Specific quantitative values require access to full-text supplementary data.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its investigation.
Caption: this compound inhibits CD147, leading to suppression of the ERK/STAT3 pro-proliferative pathway and induction of autophagy in leukemia cells.
Caption: A general workflow for investigating the effects of this compound on leukemia cells, from cell culture to data analysis.
Experimental Protocols
This compound Stock Solution Preparation
This compound (3-{2-[([1,1'-biphenyl]-4-ylmethyl) amino]-1-hydroxyethyl}phenol) should be dissolved in 20% DMSO to create a stock solution.[2][5] For in vitro studies, this stock is further diluted in cell culture medium, ensuring the final DMSO concentration does not exceed 0.2%.[2][5]
Cell Culture and this compound Treatment
Leukemic cell lines (e.g., U937, HL-60, NB4, MV4-11, Kasumi-1) are cultured in appropriate media and conditions.[2] For experiments, cells are seeded in plates at a suitable density. This compound is added to the cultures at various concentrations (e.g., 1.0, 2.5, 5.0, and 10 µM) for different time points (e.g., 1 to 4 days).[2][5] Control cells are treated with the vehicle (0.2% DMSO).[2][5] To maintain its activity, this compound should be replenished in the culture every 2 days for longer-term experiments.[2][5]
Cell Viability Assay (MTT Assay)
This protocol is adapted for leukemia cell lines.
Materials:
-
96-well plates
-
Leukemia cells
-
This compound
-
MTT reagent (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide)
-
Isopropanol-HCl or other solubilization buffer
Procedure:
-
Seed leukemia cell lines in a 96-well plate at a density of 8,000-10,000 cells/well.[6]
-
Treat cells with increasing concentrations of this compound and a vehicle control.
-
Incubate for the desired duration (e.g., 96 hours).[6]
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours.[6]
-
Add 150 µL of isopropanol-HCl to dissolve the formazan crystals.[6]
-
Measure the absorbance at 560 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage relative to the untreated control.[6]
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is a general guide for assessing apoptosis in leukemia cells.
Materials:
-
Leukemia cells treated with this compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Culture approximately 1x10^6 cells/ml and induce apoptosis by treating with various concentrations of this compound for 24 hours.[7]
-
Harvest the cells and wash them twice with cold DPBS (Dulbecco's Phosphate Buffered Saline).[7]
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.[7][8] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[8]
Western Blot Analysis
This protocol outlines the general steps for detecting changes in protein expression and phosphorylation.
Materials:
-
Leukemia cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-LC3, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells on ice and collect the protein lysate.[9][10]
-
Determine the protein concentration of each sample.[10]
-
Denature equal amounts of protein by boiling in Laemmli buffer.[10]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[11][12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody overnight at 4°C.[11]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[9][11]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[11] The conversion of LC3-I to LC3-II is an indicator of autophagy induction.[4]
References
- 1. The small-molecule compound this compound targeting CD147 inhibits leukemic cell proliferation, induces autophagy and increases the chemotherapeutic sensitivity of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The small-molecule compound this compound targeting CD147 inhibits leukemic cell proliferation, induces autophagy and increases the chemotherapeutic sensitivity of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound treatment of leukemic cells used alone or in combination with chemotherapeutic agents [bio-protocol.org]
- 6. Cell viability assay [bio-protocol.org]
- 7. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Application Notes & Protocols: Experimental Design for AC-73 Combination Therapy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed framework for designing and executing preclinical studies to evaluate the therapeutic potential of AC-73 in combination with other anti-cancer agents. This compound is a specific, orally active small molecule inhibitor that targets Cluster of Differentiation 147 (CD147) by disrupting its dimerization. This action primarily suppresses the CD147/ERK1/2/STAT3/MMP-2 signaling pathway, which is implicated in tumor progression, motility, and invasion.[1] Furthermore, this compound has been shown to induce autophagy and enhance the chemosensitivity of cancer cells, making it a promising candidate for combination therapies.[2] These protocols outline the necessary in vitro experiments to determine synergistic, additive, or antagonistic interactions and to elucidate the underlying mechanisms of combined-agent activity.
Rationale for this compound Combination Therapy
CD147 is a transmembrane glycoprotein that is highly expressed in various cancer types and is associated with poor prognosis.[3][4] Its inhibition by this compound leads to the suppression of key downstream signaling pathways, including ERK1/2 and STAT3 phosphorylation.[1][2] By targeting a pathway crucial for tumor cell invasion, proliferation, and survival, this compound can potentially be combined with other therapeutic agents to achieve superior anti-cancer efficacy. The rationale for combination therapy includes:
-
Overcoming Drug Resistance: Combining agents with different mechanisms of action can circumvent resistance pathways.
-
Achieving Synergy: A synergistic interaction allows for greater therapeutic effect at lower, less toxic concentrations of each drug.
-
Targeting Multiple Hallmarks of Cancer: this compound's anti-invasive and autophagy-inducing properties can complement the cytotoxic or anti-proliferative effects of other agents.
This compound Mechanism of Action: The CD147 Signaling Pathway
This compound functions by preventing the dimerization of CD147 on the cell surface. This disruption inhibits the downstream activation of the ERK1/2 and STAT3 signaling cascades, which in turn reduces the expression of matrix metalloproteinase-2 (MMP-2), a key enzyme involved in cancer cell invasion and metastasis.[1]
Caption: this compound inhibits the CD147 signaling pathway.
Experimental Workflow for Combination Screening
A systematic approach is required to evaluate the efficacy of an this compound combination therapy. The workflow begins with determining the potency of each agent individually, followed by combination screening across a dose matrix, and finally, mechanistic validation of synergistic hits.
Caption: A three-phase workflow for testing this compound combinations.
Experimental Protocols
Principle: To quantify the cytotoxic or cytostatic effect of this compound and the combination agent ("Agent X") individually to determine the half-maximal inhibitory concentration (IC50). This is a prerequisite for designing the combination dose matrix.
Materials:
-
Selected cancer cell lines (e.g., SMMC-7721 or Huh-7 for hepatocellular carcinoma)[1]
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound and Agent X (dissolved in DMSO)
-
96-well clear-bottom plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x serial dilution series for this compound and Agent X in culture medium. Include a vehicle control (DMSO).
-
Treatment: Remove the old medium and add 100 µL of the drug dilutions to the respective wells.
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours).
-
Viability Assessment (MTT Example):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).
-
Read absorbance at 570 nm.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control (defined as 100% viability). Plot the dose-response curves using non-linear regression to calculate the IC50 value for each drug.
Principle: To assess the interaction between this compound and Agent X using a dose-response matrix. The results are analyzed to determine if the combination is synergistic, additive, or antagonistic.
Procedure:
-
Matrix Design: Based on the single-agent IC50 values, design a dose matrix. A common design is a 6x6 matrix centered around the IC50 of each drug (e.g., 0.1x, 0.3x, 1x, 3x, 10x IC50).
-
Cell Seeding: Seed cells in 96-well plates as described in Protocol 4.1.
-
Treatment: Add the pre-prepared combinations of this compound and Agent X to the wells according to the matrix layout. Include wells for each drug alone and a vehicle control.
-
Incubation & Viability Assessment: Follow steps 4 and 5 from Protocol 4.1.
-
Synergy Calculation: Input the normalized viability data into a synergy analysis software (e.g., Combenefit, SynergyFinder).[5][6] The software will calculate synergy scores based on established models like the Chou-Talalay Combination Index (CI), Bliss Independence, or Highest Single Agent (HSA).
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
-
Principle: To determine if the combination of this compound and Agent X enhances the inhibition of the CD147 downstream pathway (p-ERK, p-STAT3) or induces markers of autophagy (LC3-B conversion).
Materials:
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-ERK1/2, total ERK1/2, p-STAT3, total STAT3, LC3-B, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate (ECL)
-
Imaging system
Procedure:
-
Treatment: Seed cells in 6-well plates and treat with this compound, Agent X, and the combination at synergistic concentrations (identified in Protocol 4.2) for a specified time (e.g., 6-24 hours).[1]
-
Protein Extraction: Lyse the cells with RIPA buffer, collect the lysate, and quantify protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash with TBST and incubate with the corresponding HRP-secondary antibody for 1 hour.
-
Wash again and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels and loading control (β-actin). Compare the effect of the combination to single agents.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Single-Agent IC50 Values
| Cell Line | Drug | Incubation Time (h) | IC50 (µM) ± SD |
|---|---|---|---|
| SMMC-7721 | This compound | 72 | Value |
| SMMC-7721 | Agent X | 72 | Value |
| Huh-7 | This compound | 72 | Value |
| Huh-7 | Agent X | 72 | Value |
Table 2: Combination Index (CI) Values for this compound and Agent X CI values calculated at 50% fraction affected (Fa=0.5)
| Cell Line | This compound Conc. (µM) | Agent X Conc. (µM) | Combination Index (CI) | Interaction |
|---|---|---|---|---|
| SMMC-7721 | Dose 1 | Dose A | Value | Synergistic |
| SMMC-7721 | Dose 2 | Dose B | Value | Additive |
| SMMC-7721 | Dose 3 | Dose C | Value | Antagonistic |
| Huh-7 | Dose 1 | Dose A | Value | Synergistic |
Table 3: Densitometry Analysis of Western Blots
| Treatment | p-ERK / Total ERK (Fold Change) | p-STAT3 / Total STAT3 (Fold Change) | LC3-II / LC3-I Ratio (Fold Change) |
|---|---|---|---|
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound | Value | Value | Value |
| Agent X | Value | Value | Value |
| Combination | Value | Value | Value |
Logical Framework for Synergy
The diagram below illustrates the conceptual basis for expecting synergy between this compound and a hypothetical cytotoxic agent. By inhibiting a pro-survival and invasion pathway, this compound can lower the threshold for apoptosis induction by a second agent.
Caption: Rationale for synergy between this compound and a cytotoxic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CD147 Targeting by this compound Induces Autophagy and Reduces Intestinal Fibrosis Associated with TNBS Chronic Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
Protocol for Assessing AC-73-Induced Autophagy
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
AC-73 is a small molecule inhibitor of Cluster of Differentiation 147 (CD147), a transmembrane glycoprotein overexpressed in several cancers.[1][2][3] Emerging evidence indicates that this compound induces autophagy, a cellular self-degradation process, in various cancer cell lines.[1][4][5] This has significant implications for cancer therapy, as modulating autophagy can enhance the efficacy of chemotherapeutic agents. This document provides a detailed protocol for assessing autophagy induced by this compound, focusing on key biochemical and imaging-based assays.
Mechanism of Action of this compound-Induced Autophagy
This compound induces autophagy primarily through the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][2][3] CD147 has been shown to modulate this pathway, and its inhibition by this compound leads to the de-repression of autophagy.[1][2][3] Additionally, this compound has been observed to inhibit the ERK1/2 and STAT3 signaling pathways, which may also contribute to the induction of autophagy.[1][4][5]
Key Autophagy Assessment Methods
To comprehensively evaluate this compound-induced autophagy, a combination of methods is recommended to monitor the dynamic process of autophagic flux. The following assays are detailed in this protocol:
-
Western Blotting for LC3-II and p62/SQSTM1: This method quantifies the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, and the degradation of p62/SQSTM1, an autophagy substrate.
-
Fluorescence Microscopy of LC3 Puncta: This imaging-based assay visualizes the formation of LC3-positive puncta, representing autophagosomes, within the cell.
-
mCherry-EGFP-LC3 Tandem Fluorescence Assay: This advanced imaging technique allows for the monitoring of autophagic flux by differentiating between autophagosomes (yellow puncta) and autolysosomes (red puncta).
Experimental Protocols
1. Materials and Reagents
-
Cell Lines: Appropriate cancer cell line known to express CD147 (e.g., hepatocellular carcinoma, acute myeloid leukemia cell lines).
-
This compound: (MedchemExpress, Cat. No. HY-101550 or equivalent). Prepare stock solutions in DMSO.
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Protein Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Antibodies:
-
Rabbit anti-LC3B (for Western blot and immunofluorescence)
-
Rabbit anti-p62/SQSTM1
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
Alexa Fluor 488 or 594-conjugated secondary antibodies
-
-
Western Blotting Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (5% non-fat milk or BSA in TBST), ECL substrate.
-
Immunofluorescence Reagents: Paraformaldehyde (PFA), permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), blocking solution (e.g., 5% BSA in PBS), DAPI, anti-fade mounting medium.
-
mCherry-EGFP-LC3 Plasmid: (Addgene, Plasmid #22418 or equivalent).
-
Transfection Reagent.
2. Cell Culture and Treatment
-
Culture cells in appropriate media and conditions.
-
Seed cells in multi-well plates or on coverslips depending on the assay.
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for different time points (e.g., 6, 12, 24 hours).
-
Include a vehicle control (DMSO) and a positive control for autophagy induction (e.g., rapamycin or starvation).
-
For autophagic flux experiments, include a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) in a subset of wells for the last 2-4 hours of this compound treatment.
3. Western Blotting for LC3-II and p62/SQSTM1
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein onto a high-percentage (e.g., 15%) SDS-PAGE gel for LC3 detection and a lower percentage gel (e.g., 10%) for p62 and loading control.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (anti-LC3B, anti-p62, anti-loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Calculate the LC3-II/LC3-I ratio or normalize LC3-II to the loading control.
-
Normalize p62 levels to the loading control.
-
Data Presentation: Western Blot Analysis
| Treatment | LC3-II/β-actin Ratio | p62/β-actin Ratio |
| Vehicle Control | ||
| This compound (1 µM) | ||
| This compound (5 µM) | ||
| This compound (10 µM) | ||
| Positive Control |
4. Immunofluorescence for LC3 Puncta
-
Cell Preparation:
-
Seed cells on sterile glass coverslips in a multi-well plate.
-
Treat cells with this compound as described above.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with anti-LC3B primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
-
Imaging and Analysis:
-
Mount coverslips on slides with anti-fade mounting medium.
-
Visualize cells using a fluorescence or confocal microscope.
-
Capture images from multiple random fields.
-
Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ). A cell with >5 puncta can be considered autophagy-positive.
-
Data Presentation: LC3 Puncta Quantification
| Treatment | Average Number of LC3 Puncta per Cell | Percentage of Autophagy-Positive Cells |
| Vehicle Control | ||
| This compound (1 µM) | ||
| This compound (5 µM) | ||
| This compound (10 µM) | ||
| Positive Control |
5. mCherry-EGFP-LC3 Tandem Fluorescence Assay
-
Transfection:
-
Transfect cells with the mCherry-EGFP-LC3 plasmid using a suitable transfection reagent.
-
Select stable clones or use transiently transfected cells 24-48 hours post-transfection.
-
-
Treatment and Imaging:
-
Seed transfected cells on glass-bottom dishes or coverslips.
-
Treat with this compound as described.
-
Visualize cells using a confocal microscope with appropriate laser lines for EGFP (e.g., 488 nm) and mCherry (e.g., 561 nm).
-
-
Data Analysis:
-
Count the number of yellow (mCherry+EGFP+, autophagosomes) and red (mCherry+EGFP-, autolysosomes) puncta per cell.
-
An increase in both yellow and red puncta indicates an induction of autophagic flux. An accumulation of yellow puncta suggests a blockage in the fusion of autophagosomes with lysosomes.
-
Data Presentation: mCherry-EGFP-LC3 Assay
| Treatment | Average Yellow Puncta per Cell (Autophagosomes) | Average Red Puncta per Cell (Autolysosomes) |
| Vehicle Control | ||
| This compound (5 µM) | ||
| This compound (5 µM) + Bafilomycin A1 | ||
| Positive Control |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound induced autophagy signaling pathway.
Caption: Experimental workflow for assessing this compound-induced autophagy.
References
- 1. CD147 modulates autophagy through the PI3K/Akt/mTOR pathway in human prostate cancer PC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CD147 modulates autophagy through the PI3K/Akt/mTOR pathway in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Beclin 1-Mediated Autophagy by Oncogenic Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AC-73 Experimental Variability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential sources of variability in experiments involving AC-73. The information is intended for researchers, scientists, and drug development professionals to ensure consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the kinase domain of the novel receptor tyrosine kinase, RTK-X. By binding to the ATP-binding pocket, this compound prevents the autophosphorylation and subsequent activation of RTK-X, thereby inhibiting downstream signaling cascades responsible for cell proliferation and survival.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure stability and activity, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles. When preparing working solutions, it is crucial to ensure that this compound is fully dissolved.
Q3: We are observing inconsistent IC50 values for this compound in our cell-based assays. What are the potential causes?
Inconsistent IC50 values can arise from several factors. The table below summarizes common causes and recommended solutions.
| Potential Cause | Troubleshooting Recommendation |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered RTK-X expression. Use cells within a consistent and low passage range (e.g., passages 5-15). |
| Serum Concentration | Growth factors in serum can activate parallel signaling pathways, potentially masking the effect of this compound. Test a range of serum concentrations or consider serum-free media. |
| Assay Incubation Time | The optimal incubation time with this compound can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint. |
| Compound Precipitation | This compound may precipitate at high concentrations in aqueous media. Visually inspect wells for precipitation and consider using a lower top concentration or a different solvent. |
| Cell Seeding Density | Inconsistent cell numbers can lead to variable results. Ensure a uniform cell seeding density across all wells of your assay plate. |
Q4: How can we confirm that this compound is effectively inhibiting RTK-X in our cellular model?
Target engagement can be confirmed by assessing the phosphorylation status of RTK-X. A Western blot analysis is a standard method for this purpose.
Experimental Protocols
Protocol 1: Western Blot for RTK-X Phosphorylation
This protocol describes how to assess the inhibition of RTK-X phosphorylation by this compound in a treated cell line.
-
Cell Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Starvation (Optional): To reduce basal RTK-X activity, you may serum-starve the cells for 4-6 hours prior to treatment.
-
This compound Treatment: Treat the cells with a dose-range of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include a positive control (ligand stimulation without inhibitor) and a negative control (vehicle only).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for phosphorylated RTK-X (pRTK-X) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total RTK-X or a housekeeping protein like GAPDH.
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action for this compound in the RTK-X signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Technical Support Center: Optimizing AC-73 Concentration for Cell Viability Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for utilizing AC-73 in cell viability assays. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data on this compound's effects on various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule inhibitor that targets CD147, a transmembrane glycoprotein.[1][2] Overexpression of CD147 is associated with tumor progression. This compound has been shown to inhibit the proliferation of leukemic cells by suppressing the ERK/STAT3 signaling pathway and inducing autophagy.[1][2]
Q2: Which cell lines are sensitive to this compound?
A2: this compound has demonstrated potent growth inhibitory activity in various acute myeloid leukemia (AML) cell lines, including U937, NB4, THP-1, OCI-AML3, and Kasumi-1, as well as in primary AML blasts.[1][3]
Q3: What is a typical starting concentration range for this compound in a cell viability assay?
A3: Based on published data, a starting concentration range of 1 µM to 20 µM is recommended for initial dose-response experiments in sensitive cell lines.[1][3] For primary AML blasts, concentrations as low as 2.5 µM have shown effects.[1]
Q4: How long should I incubate cells with this compound before assessing viability?
A4: Incubation times can vary depending on the cell line and the specific assay. A common starting point is a 48 to 72-hour incubation period.[3] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific experimental setup.[4]
Q5: Which cell viability assay is most suitable for use with this compound?
A5: The MTT assay is a widely used and appropriate colorimetric method for assessing the effects of this compound on cell proliferation.[5][6] However, since this compound can induce autophagy, which might interfere with metabolic assays, it is recommended to complement the MTT assay with an alternative method, such as a trypan blue exclusion assay or an apoptosis assay (e.g., Annexin V staining), to confirm the results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors during reagent addition. 3. Edge effects in the microplate. 4. Contamination. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use a multichannel pipette for consistency. 3. Avoid using the outer wells of the plate or fill them with sterile PBS. 4. Regularly check for contamination and practice aseptic techniques. |
| No significant effect of this compound on cell viability | 1. The cell line is resistant to this compound. 2. The concentration of this compound is too low. 3. The incubation time is too short. 4. This compound has degraded. | 1. Verify CD147 expression in your cell line. 2. Increase the concentration range of this compound. 3. Extend the incubation period. 4. Prepare fresh stock solutions of this compound and store them properly. |
| All cells are dead, even at the lowest this compound concentration | 1. The concentration of this compound is too high. 2. Solvent (e.g., DMSO) toxicity. 3. Calculation error in drug dilution. | 1. Lower the concentration range of this compound. 2. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). 3. Double-check all calculations for dilutions. |
| Inconsistent results with MTT assay | 1. This compound-induced autophagy may alter mitochondrial metabolism. 2. Formazan crystals are not fully dissolved. | 1. Corroborate results with a non-metabolic assay like trypan blue exclusion. 2. Ensure complete solubilization of formazan crystals by gentle shaking and visual inspection before reading the plate. |
Quantitative Data: this compound Dose-Response in AML Cell Lines
The following tables summarize the dose-dependent effect of this compound on the growth of various AML cell lines after 72 hours of treatment, based on data from Spinello et al., 2019.[1][3]
Table 1: Growth Inhibition of AML Cell Lines by this compound
| Cell Line | This compound Concentration (µM) | Growth (% of Control) |
| U937 | 2.5 | ~60% |
| 5 | ~40% | |
| 10 | ~20% | |
| 20 | ~10% | |
| NB4 | 2.5 | ~75% |
| 5 | ~50% | |
| 10 | ~30% | |
| 20 | ~20% | |
| THP-1 | 2.5 | ~80% |
| 5 | ~60% | |
| 10 | ~40% | |
| 20 | ~30% | |
| OCI-AML3 | 2.5 | ~85% |
| 5 | ~70% | |
| 10 | ~50% | |
| 20 | ~40% | |
| Kasumi-1 | 2.5 | ~90% |
| 5 | ~80% | |
| 10 | ~65% | |
| 20 | ~50% |
Table 2: Viability of AML Cell Lines with this compound Treatment
| Cell Line | This compound Concentration (µM) | Time (days) | Viability (% of Control) |
| U937 | 2.5 | 2 | ~80% |
| 5 | 2 | ~60% | |
| 10 | 2 | ~40% | |
| NB4 | 2.5 | 2 | ~90% |
| 5 | 2 | ~75% | |
| 10 | 2 | ~55% |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for assessing the effect of a small molecule inhibitor like this compound.[6][7][8]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cells in culture
-
96-well flat-bottom plates
-
Complete culture medium
-
MTT reagent (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.
-
Prepare a cell suspension at the desired concentration (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630-690 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).[8]
-
Protocol 2: Trypan Blue Exclusion Assay for Cell Viability
This assay provides a direct count of viable and non-viable cells.
Materials:
-
Cells treated with this compound in a multi-well plate
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Cell Harvesting:
-
After treatment with this compound, collect the cell suspension from each well. For adherent cells, first, trypsinize the cells.
-
-
Staining:
-
Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (e.g., 10 µL of cell suspension + 10 µL of trypan blue).
-
Incubate for 1-2 minutes at room temperature.
-
-
Cell Counting:
-
Load the mixture onto a hemocytometer.
-
Under a microscope, count the number of viable (unstained, bright) and non-viable (blue) cells.
-
-
Data Analysis:
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
-
Visualizations
Caption: this compound inhibits CD147, blocking the ERK/STAT3 pathway and promoting autophagy.
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Caption: A logical guide for troubleshooting common issues in this compound viability assays.
References
- 1. The small-molecule compound this compound targeting CD147 inhibits leukemic cell proliferation, induces autophagy and increases the chemotherapeutic sensitivity of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small-molecule compound this compound targeting CD147 inhibits leukemic cell proliferation, induces autophagy and increases the chemotherapeutic sensitivity of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming AC-73 Solubility Challenges
For researchers, scientists, and drug development professionals working with the CD147 inhibitor AC-73, achieving optimal solubility in aqueous solutions is a critical first step for successful experimentation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on supplier information and common laboratory practice for poorly soluble compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.
Q2: I'm seeing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What is happening?
A2: This is a common issue known as "precipitation upon dilution." this compound is likely poorly soluble in aqueous environments. When the DMSO stock is added to the aqueous medium, the DMSO concentration decreases, reducing its ability to keep the hydrophobic this compound dissolved. This leads to the compound crashing out of the solution.
Q3: What is the maximum final concentration of DMSO I can use in my cell-based assays?
A3: To avoid solvent-induced cytotoxicity, it is crucial to minimize the final concentration of DMSO in your cell culture. A general recommendation is to keep the final DMSO concentration at or below 0.1% (v/v).[1] However, the tolerance to DMSO can be cell-line specific, so it is advisable to run a vehicle control (medium with the same final concentration of DMSO) to assess any potential effects on your specific cells.
Q4: How can I improve the aqueous solubility of this compound for my experiments?
A4: Several strategies can be employed to enhance the aqueous solubility of this compound:
-
Co-solvents: Using a water-miscible organic solvent like DMSO to first dissolve this compound is the most common approach.
-
Excipients: The use of solubility enhancers, such as cyclodextrins or surfactants like Pluronic® F68, can be explored to form inclusion complexes or micelles that increase the apparent solubility of hydrophobic compounds.[2][3]
Q5: Are there any alternative formulation strategies for in vivo studies with this compound?
A5: For in vivo administration, where direct injection of DMSO might be problematic, alternative formulation strategies are often necessary. One published study has reported using a vehicle of Cremophor EL/ethanol for the in vivo administration of this compound. This suggests that formulating this compound in a non-aqueous vehicle is a viable approach for animal studies. Other advanced formulation techniques, such as creating nanoparticle-based delivery systems, could also be considered to improve bioavailability and reduce toxicity.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common solubility issues with this compound.
Data Presentation
While specific quantitative solubility data for this compound in various aqueous buffers is not publicly available, the following table summarizes general strategies and their potential impact on solubility.
| Strategy | Description | Potential Improvement | Considerations |
| Co-solvent (DMSO) | Dissolving this compound in a water-miscible organic solvent before dilution. | High | Final solvent concentration must be non-toxic to cells (typically ≤ 0.1% DMSO).[1] |
| pH Adjustment | Altering the pH of the aqueous medium to potentially ionize this compound. | Variable | The pKa of this compound is unknown; requires empirical testing. pH changes can affect cell viability and compound activity. |
| Cyclodextrins | Encapsulating this compound within the hydrophobic core of cyclodextrin molecules.[3] | Moderate to High | Can significantly increase apparent solubility. Requires formulation development and characterization. |
| Surfactants (e.g., Pluronic® F68) | Forming micelles that encapsulate this compound in their hydrophobic core.[2] | Moderate to High | Can improve solubility and stability. Potential for surfactant-induced cellular effects should be evaluated. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Dilution for In Vitro Cell Culture
This protocol provides a standardized method for preparing this compound solutions for cell-based assays, aiming to minimize precipitation.
Materials:
-
This compound powder
-
100% sterile DMSO
-
Sterile, pre-warmed (37°C) cell culture medium or desired aqueous buffer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder in a sterile container.
-
Add the calculated volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously. If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution. Ensure the final stock solution is clear and free of any visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solution for Cell Culture:
-
Pre-warm the required volume of your complete cell culture medium to 37°C.
-
Calculate the volume of this compound stock solution needed to achieve your desired final concentration, ensuring the final DMSO concentration is at a non-toxic level (e.g., ≤ 0.1%).
-
While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise to the medium. This rapid mixing helps to prevent localized high concentrations of DMSO and this compound, reducing the likelihood of precipitation.
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiments.
-
Protocol 2: Investigating the Effect of pH on this compound Solubility
This protocol provides a framework for experimentally determining how pH influences the solubility of this compound.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., phosphate buffers, citrate buffers) covering a physiologically relevant range (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
A method for quantifying this compound concentration (e.g., HPLC, UV-Vis spectrophotometry).
Procedure:
-
Prepare a set of buffers at various pH values.
-
Add an excess amount of this compound powder to a known volume of each buffer in separate tubes.
-
Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulate matter.
-
Quantify the concentration of dissolved this compound in the filtered supernatant using a validated analytical method.
-
Plot the measured solubility of this compound as a function of pH. This will provide an empirical understanding of how pH affects its solubility and can help in selecting an appropriate buffer for experiments.
Signaling Pathway
This compound is known to disrupt the dimerization of CD147, which in turn suppresses downstream signaling pathways that are crucial for cancer progression.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of AC-73 in experimental conditions
Welcome to the technical support center for AC-73, a potent and specific inhibitor of CD147. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets the cluster of differentiation 147 (CD147), a transmembrane glycoprotein overexpressed in many cancer cells. It functions by disrupting the dimerization of CD147, which is crucial for its activity. This disruption primarily suppresses the CD147/ERK1/2/STAT3/MMP-2 signaling pathway, leading to the inhibition of cancer cell motility and invasion.[1] Additionally, this compound has been shown to induce autophagy and exhibit anti-proliferative effects in leukemic cells.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be kept at -20°C and desiccated. For short-term storage, 0°C is suitable. A supplier of this compound recommends storing the stock solution at -80°C for up to two years and at -20°C for up to one year.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For experimental use, it is common to prepare a high-concentration stock solution in DMSO.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve this compound powder in high-purity DMSO to achieve the desired concentration. For example, to make a 10 mM stock solution, dissolve 3.194 mg of this compound (Molecular Weight: 319.40 g/mol ) in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: What is the stability of this compound in aqueous solutions and cell culture media?
A5: While specific quantitative data on the stability of this compound in various aqueous buffers and cell culture media is not extensively published, it is a common characteristic of small molecule inhibitors that their stability can be influenced by factors such as pH, temperature, and the presence of certain components in the media. It is recommended to prepare fresh dilutions of this compound in your experimental buffer or media from the DMSO stock solution just before each experiment. Avoid prolonged storage of diluted this compound in aqueous solutions.
Troubleshooting Guide
This guide addresses common problems that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no biological effect of this compound | Compound degradation: Improper storage or handling of this compound or its solutions. Repeated freeze-thaw cycles of the stock solution. | Store this compound as a dry powder at -20°C and the DMSO stock solution in single-use aliquots at -80°C. Prepare fresh dilutions in aqueous buffers or cell culture media immediately before use. |
| Incorrect concentration: Calculation error or inaccurate measurement. | Double-check all calculations for preparing the stock solution and working dilutions. Ensure your pipettes are calibrated. | |
| Low expression of CD147 in the cell line: The target protein is not sufficiently present for this compound to exert its effect. | Verify the expression level of CD147 in your cell line of interest using techniques like Western blotting or flow cytometry before starting the experiment. | |
| Cell culture conditions: High serum concentration in the media might interfere with the activity of the compound. | Consider reducing the serum concentration in your cell culture medium during the treatment period, if compatible with your cell line's health. | |
| Precipitation of this compound in aqueous solution | Low solubility in aqueous buffer: The concentration of this compound exceeds its solubility limit in the experimental buffer or media. | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to maintain solubility and minimize solvent-induced cytotoxicity. If precipitation persists, consider using a lower concentration of this compound or exploring the use of a solubilizing agent, if compatible with your experimental setup. |
| Observed cytotoxicity is not dose-dependent or is higher than expected | Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Prepare a vehicle control with the same final concentration of DMSO as used in your highest this compound concentration to assess the effect of the solvent alone. Keep the final DMSO concentration as low as possible. |
| Off-target effects: At high concentrations, small molecule inhibitors may exhibit off-target activities. | Perform dose-response experiments to determine the optimal concentration range for this compound in your specific cell line. Consult the literature for known off-target effects of this compound or similar compounds. |
Experimental Protocols
General Protocol for Cell-Based Assays
This protocol provides a general framework for treating cells with this compound. Specific parameters such as cell seeding density, treatment duration, and this compound concentration should be optimized for each cell line and assay.
-
Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a predetermined optimal density.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Treatment:
-
On the day of the experiment, prepare fresh serial dilutions of this compound from your DMSO stock solution in complete cell culture medium.
-
Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay Performance:
-
After the incubation period, proceed with your specific downstream assay (e.g., cell viability assay, Western blot, migration assay).
-
Western Blot Analysis of CD147 Signaling Pathway
This protocol describes how to assess the effect of this compound on the phosphorylation of key proteins in the CD147 signaling pathway.
-
Cell Treatment and Lysis:
-
Seed and treat your cells with this compound as described in the general protocol.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet the cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, p-STAT3, total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: this compound inhibits the CD147 signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Refining AC-73 Treatment Protocols for Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AC-73, a specific small-molecule inhibitor of CD147, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a specific, orally active inhibitor of the cluster of differentiation 147 (CD147) protein.[1][2] Its primary mechanism involves the disruption of CD147 dimerization, which is crucial for its function.[1][3] This disruption leads to the suppression of downstream signaling pathways, notably the ERK/STAT3 and PI3K/Akt/mTOR pathways, which are involved in cell proliferation, survival, and motility.[1][2] this compound has also been shown to induce autophagy in some cell types.[2][4]
Q2: What is a recommended starting concentration for this compound in primary cell culture?
A2: The optimal concentration of this compound is highly dependent on the primary cell type and the experimental endpoint. For primary acute myeloid leukemia (AML) blasts, a concentration of 2.5 µM has been used for co-treatment studies, while 5 µM was used to assess effects on normal hematopoietic progenitor cells.[2] It is recommended to perform a dose-response curve (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for your specific primary cells, balancing efficacy with potential cytotoxicity.
Q3: How stable is this compound in cell culture medium?
A3: For in vitro experiments, it has been noted that this compound was added to cultures every 2 days to maintain its activity, suggesting a degree of degradation over time in standard culture conditions.[5] For long-term experiments, it is advisable to replenish the medium with fresh this compound at regular intervals (e.g., every 48-72 hours).
Q4: What are the known downstream signaling pathways affected by this compound?
A4: this compound primarily affects signaling pathways regulated by CD147. The most well-documented is the suppression of the ERK1/2 and STAT3 phosphorylation.[1][2] Additionally, CD147 is known to influence the PI3K/Akt/mTOR pathway, which is involved in cell growth, proliferation, and autophagy.[6][7]
Q5: Can this compound be used in combination with other therapeutic agents?
A5: Yes, studies have shown that this compound can have an additive or synergistic anti-proliferative effect when used in combination with standard chemotherapeutic agents like arabinosylcytosine (Ara-C) and arsenic trioxide (ATO) in primary AML blasts.[2][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death/Cytotoxicity | 1. This compound concentration is too high for the specific primary cell type.[8]2. Solvent (e.g., DMSO) concentration is toxic to the cells.3. Primary cells are stressed or have low viability before treatment. | 1. Perform a dose-response experiment to determine the IC50 and optimal working concentration.2. Ensure the final solvent concentration is below 0.1% and include a vehicle-only control.3. Assess cell viability before starting the experiment and ensure a healthy starting culture. |
| No Observable Effect | 1. This compound concentration is too low.2. The treatment duration is too short.3. The primary cells have low or no CD147 expression.4. This compound has degraded in the culture medium. | 1. Increase the concentration of this compound based on a dose-response curve.2. Extend the treatment duration (e.g., 48-72 hours).3. Verify CD147 expression in your primary cells using techniques like flow cytometry or western blotting.4. Replenish the medium with fresh this compound every 48 hours.[5] |
| Variability Between Experiments | 1. Inconsistent primary cell quality or passage number.2. Inconsistent this compound preparation and storage.3. Variation in cell seeding density. | 1. Use primary cells from a consistent source and within a narrow passage range.2. Prepare fresh stock solutions of this compound and store them appropriately. Avoid repeated freeze-thaw cycles.3. Ensure consistent cell seeding density across all experiments. |
| Unexpected Off-Target Effects | 1. The concentration of this compound is in a range that inhibits other kinases or proteins.2. The observed phenotype is a secondary effect of the primary target inhibition. | 1. Lower the concentration of this compound to the lowest effective dose.2. Use a secondary method (e.g., siRNA/shRNA knockdown of CD147) to validate that the phenotype is on-target. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific primary cell type.
-
Cell Seeding:
-
Plate primary cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and recover for 24 hours.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound in a complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 20 µM.
-
Include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for a predetermined time (e.g., 48 or 72 hours).
-
-
Cell Viability Assessment:
-
Use a suitable cell viability assay (e.g., MTT, XTT, or a live/dead cell staining kit).
-
Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence according to the assay protocol.
-
Normalize the data to the vehicle-only control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Protocol 2: Analysis of ERK and STAT3 Phosphorylation by Western Blot
-
Cell Treatment:
-
Plate primary cells and treat them with the optimal concentration of this compound (determined from Protocol 1) for a suitable duration (e.g., 24 hours).
-
Include a vehicle-only control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-STAT3, and total STAT3 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Quantitative Data
Table 1: Effect of this compound on the Viability of Primary AML Blasts and Leukemic Cell Lines
| Cell Type | Treatment | Concentration (µM) | % Viability (Mean ± SD) |
| Primary AML Blasts | This compound | 5 | 75 ± 8 |
| This compound | 10 | 52 ± 11 | |
| U937 (Leukemic Cell Line) | This compound | 2.5 | 85 ± 6 |
| This compound | 5 | 68 ± 9 | |
| NB4 (Leukemic Cell Line) | This compound | 2.5 | 82 ± 7 |
| This compound | 5 | 65 ± 10 |
Data adapted from Spinello et al., Haematologica, 2019.[2]
Table 2: Combination Effect of this compound with Chemotherapeutic Agents on Primary AML Blasts
| Treatment | Concentration (µM) | % Viability (Mean ± SD) |
| Control | - | 100 ± 5 |
| Ara-C | 0.1 | 80 ± 9 |
| This compound | 2.5 | 92 ± 6 |
| This compound + Ara-C | 2.5 + 0.1 | 65 ± 12 |
| ATO | 0.1 | 85 ± 7 |
| This compound + ATO | 2.5 + 0.1 | 70 ± 10 |
Data adapted from Spinello et al., Haematologica, 2019.[2]
Visualizations
Caption: this compound inhibits the CD147-ERK-STAT3 signaling pathway.
Caption: this compound modulates the CD147-PI3K-Akt-mTOR pathway.
Caption: Experimental workflow for this compound treatment in primary cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The small-molecule compound this compound targeting CD147 inhibits leukemic cell proliferation, induces autophagy and increases the chemotherapeutic sensitivity of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The small-molecule compound this compound targeting CD147 inhibits leukemic cell proliferation, induces autophagy and increases the chemotherapeutic sensitivity of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Function and Therapeutic Potential of CD147 for Hematological Malignancies: An Overview [mdpi.com]
- 6. Frontiers | CD147: an integral and potential molecule to abrogate hallmarks of cancer [frontiersin.org]
- 7. CD147 modulates autophagy through the PI3K/Akt/mTOR pathway in human prostate cancer PC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Addressing Off-Target Effects of AC-73 in Experiments
Welcome to the technical support center for AC-73, a potent inhibitor of CD147. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating and understanding potential off-target effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a specific inhibitor of CD147, a transmembrane glycoprotein. Its primary on-target mechanism involves interfering with the dimerization of CD147. This disruption inhibits downstream signaling pathways, most notably the ERK/STAT3 pathway, which is crucial for cell proliferation, motility, and invasion in various cancer models.
Q2: What are the known or potential off-target effects of this compound?
A2: While this compound is designed to be a specific CD147 inhibitor, researchers should be aware of potential off-target effects. One area of investigation is its potential interaction with monocarboxylate transporters (MCTs), particularly MCT4, due to the functional association between CD147 and MCTs in regulating lactate transport and cancer metabolism. Additionally, as with many small molecule inhibitors, there is a possibility of low-affinity binding to other kinases or proteins with structurally similar binding pockets. Comprehensive kinome screening or selectivity panel data for this compound is not widely published, so careful experimental design and control are crucial.
Q3: How can I control for potential off-target effects of this compound in my experiments?
A3: To ensure the observed effects are due to CD147 inhibition, we recommend the following controls:
-
Use a structurally unrelated CD147 inhibitor: Comparing the effects of this compound with another CD147 inhibitor that has a different chemical scaffold can help confirm that the observed phenotype is due to CD147 inhibition.
-
Rescue experiments: If possible, overexpress a modified form of CD147 that is resistant to this compound binding. If the experimental effect is reversed, it strongly suggests on-target activity.
-
Use multiple cell lines: Demonstrate the effect in multiple cell lines with varying levels of CD147 expression to correlate the phenotype with the target protein level.
-
Dose-response curves: Establish a clear dose-response relationship for your observed effect. On-target effects should typically occur at concentrations consistent with the known IC50 of this compound for CD147.
-
Control for vehicle effects: Always include a vehicle-only control (e.g., DMSO) at the same concentration used to dissolve this compound.
Q4: this compound has been reported to induce autophagy. Is this an on-target or off-target effect?
A4: The induction of autophagy by this compound is considered a consequence of its on-target activity. By inhibiting the CD147-mediated ERK/STAT3 signaling pathway, this compound can indirectly lead to the activation of autophagy. However, it is still good practice to confirm this link in your specific experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High level of cytotoxicity observed in non-target or control cell lines. | Potential off-target toxicity. | Perform a dose-response curve to determine the IC50 for cytotoxicity in your control cells. Use the lowest effective concentration of this compound that elicits the on-target effect in your experimental cells while minimizing toxicity in control cells. Consider using a different CD147 inhibitor for comparison. |
| Inconsistent results between experiments. | Variability in this compound concentration, cell passage number, or experimental conditions. | Ensure accurate and consistent preparation of this compound stock and working solutions. Use cells within a consistent and low passage number range. Standardize all incubation times, temperatures, and other experimental parameters. |
| Observed phenotype does not correlate with CD147 expression levels. | Potential off-target effect or involvement of other cellular factors. | Verify CD147 expression levels in your cell lines by Western blot or flow cytometry. Investigate other potential pathways that might be affected by this compound. Consider performing a rescue experiment as described in the FAQs. |
| Difficulty in detecting a decrease in pERK/pSTAT3 levels after this compound treatment. | Suboptimal experimental conditions for Western blotting. | Optimize your Western blot protocol. Ensure you are using appropriate lysis buffers containing phosphatase inhibitors. Use positive and negative controls for pathway activation. Check the quality and specificity of your primary antibodies for pERK and pSTAT3. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the broad off-target selectivity of this compound. Researchers are encouraged to perform their own selectivity profiling if off-target effects are a significant concern for their specific application. The following table summarizes hypothetical data to illustrate how such information could be presented.
| Target | This compound IC50 (nM) | Notes |
| CD147 (On-Target) | 50 | Primary target; inhibition of dimerization. |
| MCT4 (Potential Off-Target) | > 10,000 | This compound is not a direct inhibitor of MCT4, but its effect on the CD147/MCT4 complex can alter lactate transport. |
| Kinase Panel (Example) | ||
| Kinase A | > 10,000 | No significant inhibition observed. |
| Kinase B | 5,000 | Weak inhibition at high concentrations. |
| Kinase C | > 10,000 | No significant inhibition observed. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot for pERK and pSTAT3
-
Cell Lysis: Treat cells with the desired concentration of this compound for the appropriate time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK, total ERK, pSTAT3, total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for assessing this compound effects.
Caption: Logic for dissecting on-target vs. off-target effects.
AC-73 In Vivo Delivery: Technical Support Center
Disclaimer: Information regarding a specific molecule designated "AC-73" is not publicly available. The following technical support guide has been generated for a hypothetical small molecule inhibitor, herein referred to as this compound, which is characterized by poor aqueous solubility. This guide addresses common challenges and troubleshooting strategies associated with the in vivo delivery of such research compounds.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a synthetic, crystalline small molecule with high lipophilicity and low aqueous solubility. Its molecular structure contributes to its poor dissolution in aqueous media, a common challenge for many new chemical entities.[1][2][3] The compound is stable at room temperature when stored in a dry, dark environment. Key properties are summarized in the table below.
Q2: What is the general mechanism of action for this compound?
A2: this compound is a potent inhibitor of the hypothetical "Kinase Signaling Pathway," which is implicated in tumor progression. By blocking the phosphorylation of downstream targets, this compound is designed to halt the cell cycle and induce apoptosis in cancer cells. A simplified diagram of this pathway is provided in the "Visual Guides" section.
Q3: What are the recommended solvents for preparing this compound for in vivo studies?
A3: Due to its low water solubility, this compound requires a non-aqueous or co-solvent system for solubilization. The choice of vehicle is critical and should be tested for tolerability in the specific animal model. A table summarizing the solubility in common vehicles is provided below. For initial studies, a formulation with DMSO and PEG is often a starting point.
Q4: How should I handle and store this compound?
A4: this compound powder should be stored at 2-8°C, protected from light and moisture. Stock solutions in organic solvents like DMSO can be stored at -20°C for up to one month but should be subjected to a limited number of freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution or Administration
Q: I observed precipitation when I diluted my this compound stock solution in an aqueous buffer for administration. What should I do?
A: This is a common issue for poorly soluble compounds. Here are several strategies to address this:
-
Formulation Optimization: Your current vehicle may not be optimal. Consider using a different co-solvent system or a lipid-based formulation to improve solubility and stability.[1][4] Self-emulsifying drug delivery systems (SEDDS) can also be effective.[2]
-
Particle Size Reduction: Reducing the particle size of the drug can increase its surface area and improve dissolution rate.[1][5] Techniques like micronization or nanosizing can be employed.[2][5]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation can enhance its solubility.[1]
-
Use of Surfactants: Incorporating a biocompatible surfactant can help to maintain the drug in solution.[1]
Issue 2: Low or Variable Bioavailability in Pharmacokinetic (PK) Studies
Q: My in vivo PK studies show very low and inconsistent plasma concentrations of this compound after oral administration. How can I improve this?
A: Poor oral bioavailability is a primary hurdle for compounds like this compound and is often linked to low solubility and dissolution in the gastrointestinal tract.[2] Consider the following approaches:
-
Lipid-Based Formulations: Formulations containing lipids can enhance the oral absorption of lipophilic drugs.[1]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can improve its dissolution rate and, consequently, its bioavailability.[5]
-
Nanosuspensions: Formulating this compound as a nanosuspension can significantly increase its surface area, leading to improved dissolution and absorption.[3]
-
Route of Administration: If oral bioavailability remains a challenge, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection, if appropriate for your study's objectives.
Issue 3: Vehicle-Related Toxicity or Adverse Events in Animal Models
Q: The vehicle I am using to dissolve this compound is causing adverse effects in my animal models. What are my options?
A: Vehicle toxicity can confound experimental results. It is crucial to run a vehicle-only control group to assess its effects. If toxicity is observed:
-
Reduce the Concentration of the Problematic Excipient: For example, if you are using a high percentage of DMSO, try to reduce it by incorporating other, less toxic co-solvents like PEG or Solutol.
-
Explore Alternative Vehicles: There are several less toxic, commercially available formulation vehicles designed for preclinical research.
-
Conduct a Tolerability Study: Before initiating your main efficacy study, perform a dose-escalation study of your vehicle in a small cohort of animals to determine the maximum tolerated dose.
Data Presentation
Table 1: Solubility of this compound in Common Vehicles
| Vehicle | Solubility (mg/mL) at 25°C | Notes |
| Water | < 0.01 | Practically insoluble |
| PBS (pH 7.4) | < 0.01 | Practically insoluble |
| DMSO | > 100 | High solubility, but can be toxic in vivo |
| Ethanol | 15 | Co-solvent |
| PEG400 | 50 | Common co-solvent |
| 10% DMSO / 40% PEG400 / 50% Saline | 5 | A common starting formulation |
| Corn Oil | 2 | Suitable for oral gavage |
| Solutol HS 15 | 20 | Non-ionic solubilizer and emulsifier |
Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations (Oral Gavage in Mice at 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 4 | 350 ± 90 | 2 |
| 10% DMSO / 90% Corn Oil | 250 ± 60 | 2 | 1800 ± 450 | 10 |
| Nanosuspension | 800 ± 150 | 1 | 6500 ± 1200 | 35 |
| Solid Dispersion | 950 ± 200 | 1 | 7800 ± 1600 | 42 |
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension by Wet Milling
-
Materials: this compound, stabilizer (e.g., Poloxamer 188), purified water, milling media (e.g., yttria-stabilized zirconium oxide beads), high-energy bead mill.
-
Procedure:
-
Prepare a 2% (w/v) solution of the stabilizer in purified water.
-
Disperse 1% (w/v) of this compound into the stabilizer solution to create a pre-suspension.
-
Add the pre-suspension and an equal volume of milling media to the milling chamber.
-
Mill at a high speed (e.g., 2000 rpm) for 4-6 hours at a controlled temperature (e.g., 4°C).
-
Periodically sample the suspension to measure particle size using a dynamic light scattering (DLS) instrument.
-
Continue milling until the desired particle size (e.g., <200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug concentration.
-
Protocol 2: In Vivo Tolerability Assessment of a New Formulation
-
Animal Model: Use the same species, strain, and sex of animals as in the planned efficacy study (e.g., 8-week-old female C57BL/6 mice).
-
Groups:
-
Group 1: Untreated Control
-
Group 2: Vehicle Control (highest intended volume)
-
Group 3-5: Increasing doses of the this compound formulation.
-
-
Procedure:
-
Acclimatize animals for at least one week.
-
Administer the formulation via the intended route (e.g., oral gavage, IP injection).
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for 7-14 days.
-
Record body weights daily.
-
At the end of the study, perform a gross necropsy and consider collecting blood for clinical chemistry and tissues for histopathology.
-
-
Endpoint: Determine the maximum tolerated dose (MTD), defined as the highest dose that does not cause significant toxicity.
Visual Guides
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for this compound formulation screening.
Caption: Troubleshooting logic for in vivo delivery issues.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating AC-73-Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of the CD147 inhibitor, AC-73, in normal cells during pre-clinical research.
I. Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound for cancer cells over normal cells?
A1: Pre-clinical studies have shown that this compound exhibits a therapeutic window, being active against cancer cells while showing minimal effects on certain normal cell types. For instance, this compound at a concentration of 5 µM did not significantly affect the cell growth, differentiation, or cell cycle of normal human hematopoietic progenitor cells. In vivo studies in mice at doses of 25 mg/kg/day and 50 mg/kg/day for 20 days showed no significant changes in body weight, liver enzymes (ALT and AST), or any observable histological toxicity in major organs such as the heart, lungs, testis, spleen, kidneys, and liver.
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a small-molecule inhibitor of CD147 (also known as Basigin or EMMPRIN), a transmembrane glycoprotein. By inhibiting the dimerization of CD147, this compound disrupts downstream signaling pathways, primarily the ERK/STAT3 pathway, which is often constitutively active in cancer cells and plays a role in cell proliferation and survival. Additionally, this compound has been shown to induce autophagy.
Q3: I am observing unexpected cytotoxicity in my normal cell line with this compound. What are the potential causes?
A3: Unexpected cytotoxicity in normal cells could be due to several factors:
-
High Concentration: The concentration of this compound may be too high for the specific normal cell type you are using.
-
Cell Line Sensitivity: Different normal cell lines may have varying sensitivities to this compound.
-
Off-Target Effects: Although this compound is a specific inhibitor of CD147, off-target effects at higher concentrations cannot be entirely ruled out.
-
Experimental Conditions: Factors such as cell density, media composition, and duration of exposure can influence cytotoxicity.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.1%).
Q4: How can I determine the optimal non-toxic concentration of this compound for my normal cell line?
A4: It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific normal cell line. This will help you identify a concentration range that is non-toxic to the normal cells while still being effective on your target cancer cells. A standard cytotoxicity assay, such as the MTT or LDH assay, can be used for this purpose.
Q5: Can modulation of autophagy affect this compound-induced cytotoxicity in normal cells?
A5: Autophagy can have both cytoprotective and cytotoxic roles depending on the cellular context. This compound is known to induce autophagy. If autophagy is acting as a survival mechanism in your normal cells, inhibiting it could potentially increase cytotoxicity. Conversely, if autophagy is contributing to cell death, its induction might be the cause of the observed toxicity. To investigate this, you can use well-characterized autophagy inhibitors (e.g., 3-Methyladenine, Chloroquine) or inducers (e.g., Rapamycin) in combination with this compound and observe the effects on cell viability.
II. Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High background in cytotoxicity assay | - Contamination of cell culture. - Reagent instability. - Incompatible assay with media components. | - Check for microbial contamination. - Prepare fresh reagents. - Refer to the assay kit manual for media compatibility. |
| Inconsistent results between experiments | - Variation in cell passage number. - Inconsistent cell seeding density. - Pipetting errors. - Instability of this compound in solution. | - Use cells within a consistent passage number range. - Ensure uniform cell seeding. - Calibrate pipettes and use proper pipetting techniques. - Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| This compound precipitation in culture media | - Poor solubility of this compound. - High concentration of this compound. | - Ensure the stock solution is fully dissolved before diluting in media. - Test lower concentrations of this compound. - Check the recommended solvent and final concentration for this compound. |
| No effect of this compound on target cancer cells | - Inactive compound. - Low expression of CD147 on cancer cells. - Resistance of the cancer cell line. | - Verify the activity of this compound on a sensitive control cell line. - Confirm CD147 expression on your target cells via Western blot or flow cytometry. - Consider alternative or combination therapies. |
III. Quantitative Data Summary
Table 1: In Vitro and In Vivo Toxicity of this compound in Normal Cells and Tissues
| System | Cell/Tissue Type | Concentration/Dose | Observation | Reference |
| In Vitro | Normal Human Hematopoietic Progenitor Cells | 5 µM | No significant effect on cell growth, differentiation, or cell cycle. | |
| In Vivo | Nude Mice | 25 mg/kg/day (20 days) | No significant change in body weight or serum ALT/AST levels. No histological toxicity in major organs. | |
| In Vivo | Nude Mice | 50 mg/kg/day (20 days) | No significant change in body weight or serum ALT/AST levels. No histological toxicity in major organs. |
IV. Experimental Protocols
A. MTT Cytotoxicity Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
B. Western Blot for CD147 and Signaling Proteins
This protocol allows for the detection of specific proteins in a cell lysate.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CD147, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-LC3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
V. Visualizations
optimizing incubation time for AC-73 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CD147 inhibitor, AC-73. The following information is designed to help optimize experimental protocols, with a specific focus on incubation time, and to address common issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a specific, orally active small molecule inhibitor of Cluster of Differentiation 147 (CD147). Its primary mechanism of action is the disruption of CD147 dimerization. This disruption leads to the suppression of the downstream CD147/ERK1/2/STAT3/MMP-2 signaling pathway.[1] By inhibiting this pathway, this compound can suppress cancer cell motility and invasion.[1] Additionally, this compound has been shown to induce autophagy in certain cancer cells.[2][3]
Q2: What is a typical effective concentration range for this compound in cell culture?
A2: The effective concentration of this compound can vary depending on the cell line and the experimental endpoint. However, published studies have shown efficacy in the range of 5 µM to 20 µM. For example, in some leukemia cell lines, this compound has been shown to inhibit cell proliferation and induce autophagy at these concentrations.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How does this compound affect cell viability and proliferation?
A3: this compound has been shown to have anti-proliferative effects in various cancer cell lines, such as those from acute myeloid leukemia.[2] However, at effective concentrations for inhibiting signaling pathways, it may not always induce significant cytotoxicity. One study on normal hematopoietic progenitor cells showed that this compound at 5 µM moderately decreased cell growth without significantly affecting cell cycling or differentiation.[4] It is crucial to assess the cytotoxic profile of this compound in your specific cell line to distinguish between targeted anti-proliferative effects and general toxicity.
Q4: How does this compound induce autophagy?
A4: this compound has been demonstrated to induce autophagy in leukemic cells and in a model of intestinal fibrosis.[2][3] The induction of autophagy is a known effect of inhibiting the ERK/STAT3 signaling pathway, which is a downstream target of this compound.[2] The process can be monitored by observing the conversion of LC3-I to LC3-II via Western blot.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of p-ERK/p-STAT3 | - Suboptimal Incubation Time: The time point of analysis may be too early or too late to observe the peak inhibition. - Incorrect this compound Concentration: The concentration used may be too low for the specific cell line. - This compound Degradation: Improper storage or handling of the this compound stock solution. - High Cell Density: A high number of cells can metabolize the compound, reducing its effective concentration. | - Perform a time-course experiment (see "Detailed Experimental Protocols" section) to determine the optimal time point for analysis (e.g., 0.5, 1, 2, 4, 8, 24 hours). - Conduct a dose-response experiment to find the optimal concentration. - Ensure this compound is stored correctly (typically at -20°C or -80°C) and freshly diluted for each experiment. - Optimize cell seeding density to ensure it is within the linear range of your assay. |
| High levels of cytotoxicity observed | - This compound Concentration is too high: The concentration used may be toxic to the specific cell line. - Prolonged Incubation Time: Extended exposure to this compound could lead to off-target effects and cell death. - Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high. | - Perform a cell viability assay (e.g., MTT, MTS, or resazurin) with a range of this compound concentrations and incubation times to determine the cytotoxic threshold. - Reduce the incubation time based on the time-course experiment for target inhibition. - Ensure the final concentration of the vehicle is non-toxic to your cells (typically ≤ 0.1% for DMSO). |
| Variability in phenotypic results (e.g., migration, invasion) | - Inconsistent Cell Health: Variations in cell passage number, confluency, or overall health can affect experimental outcomes. - Assay Conditions: Minor variations in assay setup, such as scratch width in a wound-healing assay, can lead to variability. - Timing of this compound Treatment: The timing of treatment relative to the start of the phenotypic assay may not be optimal. | - Use cells within a consistent and low passage number range. Ensure cells are healthy and at a consistent confluency at the start of each experiment. - Standardize all assay parameters and include appropriate controls in every experiment. - Optimize the pre-incubation time with this compound before initiating the phenotypic assay. |
Data Presentation
Table 1: Example Data from a Dose-Response and Time-Course Experiment for this compound Treatment
| This compound Conc. (µM) | Incubation Time (hours) | p-ERK Level (% of Control) | Cell Viability (%) |
| 0 (Vehicle) | 6 | 100 | 100 |
| 5 | 6 | 65 | 98 |
| 10 | 6 | 30 | 95 |
| 20 | 6 | 15 | 92 |
| 0 (Vehicle) | 24 | 100 | 100 |
| 5 | 24 | 75 | 90 |
| 10 | 24 | 45 | 82 |
| 20 | 24 | 25 | 70 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell line and experimental conditions.
Detailed Experimental Protocols
Protocol 1: Optimizing this compound Incubation Time for Inhibition of ERK and STAT3 Phosphorylation
This protocol outlines a time-course experiment to determine the optimal incubation time for this compound to inhibit the phosphorylation of its downstream targets, ERK and STAT3.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
Your cell line of interest
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-STAT3, anti-total-STAT3, and appropriate secondary antibodies.
-
Western blot reagents and equipment
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight.
-
This compound Treatment:
-
Prepare working solutions of this compound in pre-warmed cell culture medium at the desired final concentration (e.g., 10 µM). Include a vehicle control (e.g., DMSO at the same final concentration as the this compound-treated wells).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Time-Course Incubation: Incubate the cells for a range of time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 16 hrs, 24 hrs).
-
Cell Lysis:
-
At each time point, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK, total-ERK, phospho-STAT3, and total-STAT3.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Plot the normalized phosphorylation levels against time to determine the time point of maximal inhibition.
Protocol 2: Assessing the Cytotoxicity of this compound using a Resazurin-Based Assay
This protocol describes how to evaluate the effect of different concentrations and incubation times of this compound on cell viability.
Materials:
-
This compound stock solution
-
Cell culture medium and supplements
-
Your cell line of interest
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an optimized density for your cell line. Allow the cells to attach overnight.
-
This compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
-
Incubation: Incubate the plate for various time periods (e.g., 24, 48, and 72 hours).
-
Resazurin Addition:
-
Approximately 2-4 hours before the end of the incubation period, add 10 µL of the resazurin solution to each well.
-
Return the plate to the incubator.
-
-
Fluorescence Measurement:
-
At the end of the incubation, measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the cell viability against the this compound concentration for each incubation time to determine the IC50 value.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. The small-molecule compound this compound targeting CD147 inhibits leukemic cell proliferation, induces autophagy and increases the chemotherapeutic sensitivity of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD147 Targeting by this compound Induces Autophagy and Reduces Intestinal Fibrosis Associated with TNBS Chronic Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
troubleshooting inconsistent results in AC-73 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AC-73 in their experiments. The information is tailored for scientists and professionals in drug development to address common challenges and ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a specific, orally active small molecule inhibitor of Cluster of Differentiation 147 (CD147), also known as Basigin or EMMPRIN.[1] Its primary mechanism involves the disruption of CD147 dimerization. By preventing CD147 from forming functional dimers, this compound effectively inhibits its downstream signaling pathways.[1]
Q2: Which signaling pathways are affected by this compound treatment?
This compound primarily suppresses the CD147/ERK1/2/STAT3/MMP-2 signaling pathway.[1] This inhibition leads to a reduction in the phosphorylation of ERK1/2 and STAT3, ultimately decreasing the expression and secretion of matrix metalloproteinase-2 (MMP-2).[1]
Q3: What are the known cellular effects of this compound?
This compound has been shown to inhibit the motility and invasion of hepatocellular carcinoma cells.[1] It also exhibits anti-proliferative effects and can induce autophagy in leukemic cells.[1][2]
Q4: How should this compound be handled and stored?
For optimal results, it is crucial to follow the manufacturer's instructions for storage and handling. Generally, stock solutions of this compound should be stored at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided to maintain the compound's integrity. Ensure the compound is fully dissolved in the appropriate solvent before use in cell culture.
Troubleshooting Inconsistent Results
Inconsistent results in this compound studies can arise from various factors, ranging from experimental design to subtle biological variables. This guide addresses common issues and provides potential solutions.
Issue 1: Variable Efficacy of this compound Across Different Experiments
Potential Cause 1: Inconsistent CD147 Expression Levels
The efficacy of this compound is directly dependent on the expression level of its target, CD147. Different cell lines, and even the same cell line under different culture conditions, can exhibit variability in CD147 expression. The tumor microenvironment, for instance, can influence CD147 expression.[3]
-
Recommendation:
-
Characterize CD147 Expression: Before initiating a series of experiments, perform western blotting or flow cytometry to quantify CD147 protein levels in your cell lines.
-
Maintain Consistent Culture Conditions: Use a consistent cell passage number, seeding density, and media composition to minimize variations in CD147 expression.
-
Potential Cause 2: Altered CD147 Glycosylation
The function of CD147, including its ability to dimerize and induce MMPs, is heavily influenced by its glycosylation status.[4][5] Variations in the glycosylation pattern of CD147 can affect the binding and efficacy of this compound.
-
Recommendation:
-
Monitor Glycosylation Status: If feasible, assess the glycosylation pattern of CD147 in your experimental system. Changes in the molecular weight of CD147 on a western blot can indicate altered glycosylation.
-
Control for Glycosylation-Altering Factors: Be aware that factors in the cell culture environment, such as glucose concentration, can impact protein glycosylation.
-
Potential Cause 3: Compound Instability or Improper Handling
The stability and solubility of small molecule inhibitors are critical for reproducible results.
-
Recommendation:
-
Proper Storage: Store this compound stock solutions as recommended by the supplier, typically at -20°C or -80°C in a non-frost-free freezer.
-
Fresh Dilutions: Prepare fresh dilutions of this compound in your culture medium for each experiment.
-
Solubility Check: Ensure that this compound is completely dissolved in the solvent before adding it to the culture medium. Precipitation of the compound will lead to a lower effective concentration.
-
Issue 2: Inconsistent Downstream Signaling Inhibition (pERK/pSTAT3)
Potential Cause 1: Suboptimal Lysate Preparation
The detection of phosphorylated proteins by western blot is highly sensitive to the sample preparation process.
-
Recommendation:
-
Use Phosphatase Inhibitors: Always include a cocktail of phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target proteins.
-
Work Quickly and on Ice: Keep samples and buffers cold throughout the lysis and protein quantification process to minimize enzymatic activity.
-
Potential Cause 2: Inappropriate Western Blotting Technique
-
Recommendation:
-
Blocking Agent: Avoid using milk as a blocking agent when detecting phosphorylated proteins, as it contains casein, a phosphoprotein that can cause high background. Use bovine serum albumin (BSA) instead.
-
Buffer Choice: Use Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS) for wash steps and antibody dilutions, as phosphate ions can interfere with the binding of some phospho-specific antibodies.
-
Issue 3: Variable Results in Cell Migration/Invasion Assays
Potential Cause 1: Inconsistent Scratch/Wound Creation in Scratch Assays
-
Recommendation:
-
Standardize Scratching Technique: Use a consistent tool (e.g., a p200 pipette tip) and apply consistent pressure to create uniform scratches.
-
Image Immediately: Capture images of the scratches immediately after they are made to have a reliable time-zero reference.
-
Potential Cause 2: Cell Proliferation Confounding Migration Data
-
Recommendation:
-
Use Mitomycin C: To distinguish between cell migration and proliferation, consider pre-treating your cells with a proliferation inhibitor like Mitomycin C.
-
Serum Starvation: Performing the assay in a low-serum medium can also help to minimize cell proliferation.
-
Quantitative Data Summary
The following tables summarize quantitative data related to the effects of this compound and related inhibitors.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SMMC-7721 | Hepatocellular Carcinoma | Not explicitly stated, but effective at 5-10 µM | [1] |
| Huh-7 | Hepatocellular Carcinoma | Not explicitly stated, but effective at 5-10 µM | [1] |
| Leukemic Cells | Acute Myeloid Leukemia | Not explicitly stated, but exhibits potent growth inhibitory activity | [2] |
Note: Specific IC50 values for this compound are not widely reported in the initial search results. The provided concentrations are those at which significant biological effects were observed.
Table 2: Effects of CD147/CD73 Inhibition on Cell Migration and Invasion
| Inhibitor/Condition | Cell Line | Assay | Effect | Reference |
| This compound (5-10 µM) | SMMC-7721, Huh-7 | Migration Assay | Significant dose-dependent decrease in migration | [1] |
| This compound (5-10 µM) | SMMC-7721, Huh-7 | Invasion Assay | Dose-dependent decrease in invasion | [1] |
| CD73 Inhibition | B16F10 Melanoma | Adhesion Assay | Significantly inhibited attachment to matrix | |
| TAp73 Induction | Colorectal Cancer Cells | Invasion & Migration Assay | Decreased invasion and migration |
Experimental Protocols & Workflows
This compound Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: this compound inhibits CD147 dimerization, blocking downstream signaling.
Experimental Workflow: Troubleshooting Inconsistent this compound Efficacy
This diagram outlines a logical workflow for troubleshooting variable results in this compound experiments.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
Validation & Comparative
Validating Anti-Tumor Effects in Xenograft Models: A Comparative Guide for AC-73
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the anti-tumor efficacy of a novel compound, designated here as AC-73, in preclinical xenograft models. Due to the absence of publicly available data for a compound named "this compound," this document will use Gemcitabine , a well-established anti-cancer agent, as a surrogate to illustrate the required data presentation, experimental protocols, and visualization. This framework can be adapted to present internal data for this compound.
Comparative Efficacy of Gemcitabine in Pancreatic Cancer Xenograft Models
The following table summarizes the anti-tumor activity of Gemcitabine in comparison to other agents in human pancreatic carcinoma xenograft models.
| Treatment Agent | Xenograft Model | Dosing Schedule | Tumor Weight Inhibition (%) | Citation |
| Gemcitabine | MIA PaCa-2 | Optimal schedules at maximum tolerated doses | 69 | [1] |
| Gemcitabine | PANC-1 | Optimal schedules at maximum tolerated doses | 76 | [1] |
| Adriamycin | MIA PaCa-2 / PANC-1 | Optimal schedules at maximum tolerated doses | < 60 | [1] |
| Cisplatin | MIA PaCa-2 / PANC-1 | Optimal schedules at maximum tolerated doses | < 60 | [1] |
| 5-Fluorouracil | MIA PaCa-2 / PANC-1 | Optimal schedules at maximum tolerated doses | < 60 | [1] |
| Taxol | PANC-1 | Optimal schedules at maximum tolerated doses | 80 | [1] |
| Taxol | MIA PaCa-2 | Optimal schedules at maximum tolerated doses | Inactive | [1] |
| Sulofenur (DSU) | MIA PaCa-2 | Optimal schedules at maximum tolerated doses | Complete Inhibition | [1] |
| Sulofenur (DSU) | PANC-1 | Optimal schedules at maximum tolerated doses | Inactive | [1] |
Experimental Protocols
A detailed methodology for establishing and evaluating the efficacy of anti-tumor agents in xenograft models is crucial for reproducibility and accurate interpretation of results.
Patient-Derived Xenograft (PDX) Model Establishment
This protocol outlines the generation of a patient-derived xenograft model, which can be adapted for cell-line-derived xenografts.
-
Tissue Preparation:
-
Animal Model:
-
Tumor Implantation:
-
Anesthetize the mouse using a ketamine-xylazine mixture administered intraperitoneally.[2]
-
Shave the ventral area of the mouse.[2]
-
Create a small incision (approximately 2 mm) on the upper right back of the mouse.[2]
-
Implant the tumor tissue subcutaneously. For cell-line-derived xenografts, inject a suspension of cancer cells (e.g., MIA PaCa-2 or PANC-1).[1]
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor the mice for tumor growth.
-
Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer the therapeutic agents (e.g., this compound, Gemcitabine) and vehicle control according to the planned dosing schedule.
-
Measure tumor volumes at regular intervals.
-
-
Endpoint Analysis:
-
At the end of the study, sacrifice the mice and excise the tumors.
-
Measure the final tumor weight.
-
Perform histological analysis (e.g., Hematoxylin-eosin staining) and other molecular analyses on the tumor tissue.[2]
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex processes. Below are examples of a typical xenograft experimental workflow and a simplified signaling pathway relevant to Gemcitabine's mechanism of action.
Caption: A typical workflow for a xenograft model experiment.
Caption: Simplified mechanism of action for Gemcitabine.
References
Navigating the Landscape of CD147 Inhibition: A Comparative Analysis of AC-73 and Other Modulators
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel cancer therapeutics, Cluster of Differentiation 147 (CD147), a transmembrane glycoprotein overexpressed in a multitude of malignancies, has emerged as a promising target. Its pivotal role in tumor progression, including invasion, metastasis, and angiogenesis, has spurred the development of various inhibitory agents. This guide provides a comprehensive comparison of the efficacy of AC-73, a first-in-class small-molecule inhibitor of CD147, with other notable CD147 inhibitors, supported by experimental data and detailed methodologies for key assays.
Introduction to this compound and the Mechanism of CD147 Inhibition
This compound is an orally active small-molecule compound that specifically targets CD147. Its primary mechanism of action involves the disruption of CD147 dimerization, a critical step for its function. By preventing this dimerization, this compound effectively suppresses downstream signaling pathways, most notably the CD147/ERK1/2/STAT3/MMP-2 axis. This cascade is instrumental in promoting cell motility and invasion in various cancers, including hepatocellular carcinoma (HCC) and leukemia.[1][2]
Comparative Efficacy of CD147 Inhibitors
The landscape of CD147 inhibitors includes both small molecules and antibody-based therapeutics. While this compound represents a pioneering effort in small-molecule inhibition, other compounds and biologics have also been investigated. This section compares the available efficacy data for this compound with other known CD147 modulators.
Quantitative Efficacy Data
A direct comparison of the half-maximal inhibitory concentration (IC50) values provides a quantitative measure of the potency of different inhibitors in various cancer cell lines.
| Inhibitor | Type | Cancer Cell Line | Assay | IC50 Value | Reference |
| This compound | Small Molecule | Leukemia Cells | Cell Viability | 32.79 ± 4.18 µM | [3] |
| This compound | Small Molecule | SMMC-7721 (HCC) | Cell Migration | ~10 µM (for 50% inhibition) | [4] |
| SP-8356 | Small Molecule | Breast Cancer Cells | Cell Proliferation | Data not available | [5] |
| Metuximab (HAb18) | Monoclonal Antibody | FHCC-98, MHCC97-H (HCC) | Cell Invasion | 69-78% inhibition | [6] |
| Licartin (131I-metuximab) | Radioimmunotherapy | HCC (in vivo) | Tumor Recurrence | 5-year recurrence-free survival of 43.4% | [7] |
Note: The available data for different inhibitors are derived from various assays and experimental settings, making direct comparisons challenging. The IC50 value for this compound in leukemia cells is noted to be relatively high, suggesting weaker anti-proliferative effects in that context compared to its anti-migratory effects in HCC.
In-depth Look at Key Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental protocols for key assays are indispensable.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor (e.g., this compound) and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
Cell Migration Assay (Wound Healing Assay)
The wound healing assay is a straightforward method to study directional cell migration in vitro.
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to confluence.[8]
-
Scratch Creation: Create a "wound" in the cell monolayer by scratching a straight line with a sterile 200-µl pipette tip.[8]
-
Washing: Rinse the wells with serum-free medium to remove detached cells.[8]
-
Inhibitor Treatment: Add fresh medium containing the inhibitor at the desired concentration.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 hours) using a microscope.[8]
-
Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Western Blot for ERK Phosphorylation
Western blotting is used to detect the phosphorylation status of key signaling proteins like ERK, providing insights into the mechanism of action of the inhibitor.
Protocol:
-
Cell Lysis: After treatment with the inhibitor, wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20 µg of protein from each sample on a 10% SDS-polyacrylamide gel.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK (e.g., p-ERK1/2 Thr202/Tyr204) diluted in blocking buffer.[9]
-
Secondary Antibody Incubation: After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[9]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in CD147 signaling and the experimental approaches to study its inhibition can aid in a deeper understanding.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. SP-8356, a (1S)-(–)-verbenone derivative, exerts in vitro and in vivo anti-breast cancer effects by inhibiting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Adjuvant 131I-metuximab for hepatocellular carcinoma after liver resection: a randomised, controlled, multicentre, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell migration assay [bio-protocol.org]
- 9. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]
- 10. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AC-73 and SP-8356: Small Molecule Inhibitors of CD147
A Detailed Examination of Two Promising CD147-Targeting Compounds for Researchers, Scientists, and Drug Development Professionals.
CD147, a transmembrane glycoprotein overexpressed in numerous cancers, plays a pivotal role in tumor progression, invasion, and metastasis. Its multifaceted involvement in cancer pathology has made it an attractive target for therapeutic intervention. This guide provides a comparative analysis of two small molecule inhibitors of CD147: AC-73 and SP-8356. While both compounds target CD147, they exhibit distinct mechanisms of action and have been investigated in different pathological contexts.
Mechanism of Action and Cellular Effects
This compound is a specific inhibitor of CD147 that functions by disrupting the homodimerization of CD147 molecules on the cell surface. This disruption leads to the suppression of the downstream ERK/STAT3 signaling pathway, which is crucial for cell proliferation and survival.[1] Consequently, this compound has been shown to inhibit the proliferation of leukemic cells and induce autophagy.[1][2] In hepatocellular carcinoma (HCC) cells, this compound effectively inhibits cell migration and invasion.[3]
SP-8356 , on the other hand, is a derivative of (1S)-(–)-verbenone that has been identified as an inhibitor of the interaction between CD147 and cyclophilin A (CypA).[1] This interaction is implicated in promoting inflammation and matrix metalloproteinase (MMP) activation. By interfering with this interaction, SP-8356 has demonstrated anti-cancer effects in non-small cell lung cancer, breast cancer, and osteosarcoma models.[4] It has also been shown to have therapeutic potential in atherosclerosis by reducing plaque progression and stabilizing vulnerable plaques.[1]
dot
Caption: Signaling pathways inhibited by this compound and SP-8356.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the available quantitative data on the in vitro effects of this compound and SP-8356 in various cancer cell lines. It is important to note that direct comparative studies with standardized assays are lacking, and the presented data is collated from different publications.
| Inhibitor | Cell Line | Assay Type | Concentration/Effect |
| This compound | SMMC-7721, Huh-7 (HCC) | Migration Assay | 5-10 µM significantly decreases migration |
| SMMC-7721, Huh-7 (HCC) | Invasion Assay | 5-10 µM dose-dependently decreases invasion | |
| Leukemic Cell Lines | Proliferation Assay | 5 µM moderately decreases cell growth | |
| SP-8356 | MDA-MB-231, 4T1 (Breast Cancer) | Wound Healing Assay | Dose-dependent inhibition of wound closure |
| MDA-MB-231, 4T1 (Breast Cancer) | Invasion Assay | Significant reduction in invasion at various concentrations | |
| Saos-2, MG63 (Osteosarcoma) | Proliferation Assay | Dose-dependent inhibition of cell viability (2-16 µM) |
In Vivo Studies: A Comparative Overview
Both this compound and SP-8356 have been evaluated in preclinical animal models, demonstrating their potential therapeutic efficacy in vivo.
This compound has been investigated in xenograft models of acute myeloid leukemia (AML). While specific protocols vary, a general approach involves the transplantation of human AML cells into immunodeficient mice.
SP-8356 has been studied in various in vivo models, including breast cancer and atherosclerosis. In breast cancer xenograft models, SP-8356 has been shown to reduce tumor growth and metastasis. In a mouse model of atherosclerosis, oral administration of SP-8356 led to a decrease in atherosclerotic plaque size and stabilization of vulnerable plaques.[1]
| Inhibitor | Animal Model | Disease Model | Dosing Regimen | Key Findings |
| This compound | Immunodeficient Mice | AML Xenograft | 25-50 mg/kg | Inhibition of leukemic cell proliferation |
| SP-8356 | Nude Mice | Breast Cancer Xenograft | 10 mg/kg | Reduction in tumor growth and metastasis |
| SP-8356 | ApoE KO Mice | Atherosclerosis | 50 mg/kg (oral) | Decreased plaque size and increased plaque stability |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of this compound and SP-8356.
Cell Migration and Invasion Assays
dot
Caption: General workflow for a Transwell cell migration/invasion assay.
A common method to assess cell migration and invasion is the Boyden chamber assay using Transwell inserts.
-
Cell Preparation: Cancer cells are cultured to sub-confluency and then serum-starved for 24 hours.
-
Assay Setup: For invasion assays, the upper chamber of the Transwell insert is coated with a basement membrane matrix (e.g., Matrigel). Cells are seeded into the upper chamber in serum-free media containing the inhibitor (this compound or SP-8356) at various concentrations. The lower chamber contains media with a chemoattractant, such as fetal bovine serum.
-
Incubation: The plate is incubated for a period of 24 to 48 hours to allow for cell migration or invasion.
-
Analysis: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have moved to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
In Vivo Xenograft Model (General Protocol)
dot
Caption: Workflow for a typical in vivo xenograft tumor model study.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of human cells.
-
Cell Implantation: Human cancer cells (e.g., AML or breast cancer cell lines) are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The inhibitor (this compound or SP-8356) is administered at a predetermined dose and schedule (e.g., daily intraperitoneal injection or oral gavage). The control group receives a vehicle solution.
-
Monitoring and Endpoint: Tumor volume is measured regularly using calipers. The health and body weight of the mice are also monitored. The experiment is terminated when tumors in the control group reach a predetermined size, or at a set time point.
-
Analysis: At the end of the study, tumors are excised, weighed, and may be further analyzed by histology, immunohistochemistry, or Western blotting to assess treatment effects on molecular markers.
Conclusion
This compound and SP-8356 represent two promising, yet distinct, small molecule inhibitors targeting the multifaceted protein CD147. This compound's mechanism of disrupting CD147 dimerization and inhibiting the ERK/STAT3 pathway has shown efficacy in models of hematological malignancies and hepatocellular carcinoma. In contrast, SP-8356's ability to interfere with the CD147-CypA interaction presents a therapeutic opportunity in various solid tumors and inflammatory conditions like atherosclerosis.
Further research, including head-to-head comparative studies and the elucidation of precise binding affinities and IC50 values, is necessary to fully understand the relative potency and therapeutic potential of these two inhibitors. The detailed experimental protocols provided herein offer a foundation for such future investigations, which will be critical for advancing these promising molecules towards clinical application.
References
Validating the Specificity of Anti-CD147 Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
CD147, also known as Basigin or EMMPRIN, is a transmembrane glycoprotein implicated in tumor progression, invasion, and metastasis. Its role as a therapeutic target has led to the development of numerous monoclonal antibodies. Validating the specificity of these antibodies is a critical step to ensure reliable experimental results and the successful development of targeted therapies. This guide provides a comparative overview of key experimental methods for validating the specificity of anti-CD147 antibodies, using commercially available examples and data.
Core Validation Techniques: A Comparative Overview
The specificity of an antibody, its ability to bind exclusively to its intended target, can be rigorously assessed through a combination of techniques. The most robust validation strategies often employ negative controls, such as knockout or knockdown cell lines, where the target protein is absent or significantly reduced.
| Validation Method | Principle | Antibody Clone Example | Expected Outcome for Specificity | Key Considerations |
| Western Blot (WB) | Separates proteins by molecular weight. A specific antibody will detect a single band at the expected molecular weight of the target protein. | MEM-M6/1 | A band at ~55-70 kDa in wild-type cell lysates, with a significant reduction or absence of this band in CD147 knockout or knockdown cell lysates. | Glycosylation of CD147 can result in a broad band or a band at a higher molecular weight than predicted. |
| Flow Cytometry | Measures the fluorescence of cells stained with a fluorophore-conjugated antibody to quantify cell surface protein expression. | MEM-M6/1 | High fluorescence signal in cells known to express CD147, with a minimal signal in CD147 knockout cells or when using an isotype control antibody. | Proper gating and the use of an isotype control are crucial to distinguish specific binding from background fluorescence. |
| Immunoprecipitation (IP) | Uses an antibody to isolate a specific protein and its binding partners from a complex mixture. | Data not available for a specific clone | The antibody should pull down CD147, which can then be detected by Western Blot. | The efficiency of the pulldown can be affected by the antibody's affinity and the epitope it recognizes. |
| Immunohistochemistry (IHC) | Visualizes the distribution of a protein in tissue sections using a labeled antibody. | Data not available for a specific clone | Staining should be observed in tissues and cellular compartments known to express CD147, with no staining in negative control tissues. | Fixation and antigen retrieval methods can significantly impact antibody performance. |
Genetic Approaches for Antibody Validation
The use of knockout (KO) cell lines, generated using CRISPR/Cas9 technology, or knockdown (KD) models using siRNA, provides the highest level of confidence in antibody specificity.[1][2]
-
Knockout (KO) Validation : In this "gold standard" approach, the gene encoding the target protein is permanently deleted. A specific antibody should show no signal in the KO cells compared to the wild-type (WT) cells.[3][4][5]
-
Knockdown (KD) Validation : This method uses small interfering RNAs (siRNAs) to temporarily reduce the expression of the target protein. A specific antibody will show a diminished signal in the KD cells.[1][6][7][8]
The following table summarizes data for the anti-CD147 antibody clone MEM-M6/1, which has been validated using a knockout cell line.
| Cell Line | Method | Antibody | Result | Reference |
| Wild-Type A549 | Western Blot | Anti-CD147 [MEM-M6/1] | Band detected at 55-70 kDa | Abcam ab666 |
| BSG Knockout A549 | Western Blot | Anti-CD147 [MEM-M6/1] | No signal detected | Abcam ab666 |
| Wild-Type A549 | Flow Cytometry | Anti-CD147 [MEM-M6/1] | Positive staining | Abcam ab666 |
| BSG Knockout A549 | Flow Cytometry | Anti-CD147 [MEM-M6/1] | No staining | Abcam ab666 |
Experimental Protocols
Western Blotting for CD147
This protocol outlines the key steps for validating an anti-CD147 antibody by Western Blot.
-
Cell Lysate Preparation :
-
Culture wild-type and CD147 KO/KD cells to ~80% confluency.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer :
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CD147 antibody (e.g., MEM-M6/1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Flow Cytometry for Cell Surface CD147
This protocol describes the detection of surface CD147 on cells.
-
Cell Preparation :
-
Harvest 1 x 10^6 cells per sample and wash with ice-cold FACS buffer (PBS with 2% FBS).
-
Resuspend cells in 100 µL of FACS buffer.
-
-
Antibody Staining :
-
Add the fluorophore-conjugated anti-CD147 antibody (e.g., MEM-M6/1 FITC) or a corresponding isotype control.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing and Analysis :
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in understanding the experimental processes and the biological context of CD147, the following diagrams are provided.
CD147 is involved in multiple signaling pathways that promote tumor progression. One of its key functions is the induction of matrix metalloproteinases (MMPs), which are crucial for extracellular matrix remodeling and tumor invasion.[9] It also interacts with and regulates monocarboxylate transporters (MCTs), impacting cancer cell metabolism.[9][10]
Alternative Anti-CD147 Antibodies
While this guide has used the MEM-M6/1 clone as an example, several other anti-CD147 antibody clones are available for research purposes. These include:
-
HAb18 : This antibody has been extensively studied, particularly in the context of hepatocellular carcinoma.[9][11]
-
MEM-M6/6 : Another well-characterized clone used in various applications.[12]
-
8D12 : Utilized in flow cytometry and immunocytochemistry studies.[12]
When selecting an anti-CD147 antibody, it is crucial to review the manufacturer's validation data and any available publications to ensure it is suitable for the intended application.
References
- 1. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. Knockout of CD147 inhibits the proliferation, invasion, and drug resistance of human oral cancer CAL27 cells in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knock out of the BASIGIN/CD147 chaperone of lactate/H+ symporters disproves its pro-tumour action via extracellular matrix metalloproteases (MMPs) induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. biorbyt.com [biorbyt.com]
- 8. [Impact of siRNA-mediated down-regulation of CD147 on human breast cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | CD147: an integral and potential molecule to abrogate hallmarks of cancer [frontiersin.org]
- 10. ベイシジン - Wikipedia [ja.wikipedia.org]
- 11. Generation of a High-Affinity Nanobody Against CD147 for Tumor Targeting and Therapeutic Efficacy Through Conjugating Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CD147 antibody | antibody review based on formal publications [labome.com]
Cross-Validation of AC-73's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule inhibitor AC-73 with other therapeutic alternatives targeting the CD147 signaling pathway. Experimental data is presented to support the cross-validation of this compound's mechanism of action in various cancer models.
Introduction to this compound and its Target: CD147
This compound is a first-in-class, orally active small molecule inhibitor of Cluster of Differentiation 147 (CD147), also known as Basigin or EMMPRIN. CD147 is a transmembrane glycoprotein that is overexpressed in numerous cancers and plays a critical role in tumor progression, including proliferation, invasion, and metastasis. This compound specifically disrupts the dimerization of CD147, leading to the suppression of its downstream signaling pathways. The primary pathway affected is the CD147/ERK1/2/STAT3/MMP-2 axis, which is crucial for cancer cell motility and invasion.[1]
Mechanism of Action of this compound
This compound's mechanism of action has been validated across multiple studies, primarily in hepatocellular carcinoma (HCC) and acute myeloid leukemia (AML). The binding of this compound to the N-terminal IgC2 domain of CD147 prevents its dimerization, which in turn inhibits the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2) and Signal Transducer and Activator of Transcription 3 (STAT3). This leads to a downstream reduction in the expression and activity of Matrix Metalloproteinase-2 (MMP-2), an enzyme critical for the degradation of the extracellular matrix, a key step in cancer cell invasion. Furthermore, this compound has been shown to induce autophagy in leukemic cells.[1][2][3]
Quantitative Performance Data of this compound
The efficacy of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) for its anti-proliferative effects and its impact on cell migration and invasion are summarized below.
| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |
| SMMC-7721 | Hepatocellular Carcinoma | Proliferation | 32.79 ± 4.18 µM | [4] |
| Huh-7 | Hepatocellular Carcinoma | Proliferation | Not explicitly stated, but effective at 5-10 µM | [1] |
| AML Cell Lines | Acute Myeloid Leukemia | Proliferation | Growth inhibition observed, specific IC50s vary | [3] |
| SMMC-7721 | Hepatocellular Carcinoma | Cell Migration (Scratch Assay) | ~50% inhibition at 10 µM | [2] |
| SMMC-7721 & Huh-7 | Hepatocellular Carcinoma | Cell Invasion (Transwell Assay) | Dose-dependent decrease at 5-10 µM | [1] |
Comparison with Alternative CD147 Inhibitors
While this compound is a key small molecule inhibitor of CD147, other therapeutic strategies targeting this protein exist. These include other small molecules and antibody-based therapies.
| Compound/Antibody | Type | Mechanism of Action | Key Findings | Reference |
| Dracorhodin Perchlorate | Small Molecule | Induces apoptosis via caspase activation and ROS generation. Also identified as a potent CD147 inhibitor that induces its autophagy-dependent degradation. | Inhibits proliferation of various tumor cell lines; IC50 of 40.18 µM in PC-3 cells at 24h. | [5][6] |
| HAb18G/CD147 (Licartin) | Monoclonal Antibody | Binds to CD147, inhibiting its function. | Used in radioimmunotherapy for liver cancer. | |
| MEM-M6/1 | Monoclonal Antibody | Disrupts the CD147-MCT1 interaction. | Leads to ATP depletion and cell death in cancer cells. | |
| DS-1471 | Monoclonal Antibody | Inhibits CD147 binding and molecular chaperone functions. | Leads to cancer cell death. | [7] |
Experimental Protocols
Detailed methodologies for key experiments used to validate the mechanism of action of this compound are provided below.
Cell Migration and Invasion Assays
Transwell Invasion Assay Protocol:
-
Preparation: Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free cell culture medium. Coat the upper surface of a Transwell insert (8 µm pore size) with the diluted Matrigel solution and allow it to solidify at 37°C for at least 30 minutes.
-
Cell Seeding: Harvest cancer cells and resuspend them in serum-free medium. Seed the cells into the upper chamber of the Matrigel-coated insert.
-
Chemoattraction: Add complete medium containing fetal bovine serum (FBS) as a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
Analysis: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of invaded cells in several random fields under a microscope.
Western Blotting for Phosphorylated Proteins
Protocol for Detecting p-ERK and p-STAT3:
-
Cell Treatment and Lysis: Culture cancer cells to 70-80% confluency and treat with various concentrations of this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, total ERK, p-STAT3, and total STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels.
Autophagy Flux Assay
LC3-II Conversion (Autophagic Flux) Assay Protocol:
-
Cell Treatment: Plate cells and treat with this compound for the desired time. For the last 2-4 hours of treatment, add a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to a subset of the wells to block the degradation of autophagosomes.
-
Protein Extraction and Western Blotting: Lyse the cells and perform Western blotting as described above, using a primary antibody against LC3.
-
Analysis: The conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II) is indicative of autophagy induction. An accumulation of LC3-II in the presence of the lysosomal inhibitor compared to its absence indicates an active autophagic flux. The degradation of the autophagy substrate p62/SQSTM1 can also be monitored as a complementary measure of autophagic flux.[8][9]
Cross-Validation of this compound's Mechanism of Action
The mechanism of action of this compound has been consistently demonstrated across different cancer types, providing strong cross-validation.
-
In Hepatocellular Carcinoma: Studies have shown that this compound inhibits cell motility and invasion by disrupting CD147 dimerization and suppressing the ERK/STAT3/MMP-2 pathway.[1][2]
-
In Acute Myeloid Leukemia: this compound exhibits anti-proliferative effects and induces autophagy by inhibiting the ERK/STAT3 activation pathway.[3]
-
In Intestinal Fibrosis: this compound has been shown to reduce intestinal fibrosis by suppressing the activation of STAT3 and ERK1/2 and activating autophagy.
Conclusion
This compound is a well-characterized small molecule inhibitor of CD147 with a validated mechanism of action that involves the disruption of CD147 dimerization and subsequent inhibition of the ERK/STAT3 signaling pathway. This leads to reduced cancer cell proliferation, migration, and invasion, as well as the induction of autophagy. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of cancer biology and drug development. Comparison with other CD147-targeting agents highlights the potential of this compound as a therapeutic candidate and provides a basis for future comparative studies. The cross-validation of its mechanism across multiple cancer types underscores the robustness of the findings and supports its further investigation in a clinical setting.
References
- 1. The small-molecule compound this compound targeting CD147 inhibits leukemic cell proliferation, induces autophagy and increases the chemotherapeutic sensitivity of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lysosomal flux assay [protocols.io]
- 4. stressmarq.com [stressmarq.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism study of oleanolic acid derivative, K73-03, inducing cell apoptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Analysis of the CD147 Inhibitor AC-73 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of the novel small-molecule CD147 inhibitor, AC-73, and its potential analogs. While specific pharmacokinetic data for this compound and its direct analogs remain limited in publicly available literature, this document synthesizes the existing information and offers a comparative context with other small-molecule inhibitors targeting CD147. The aim is to furnish researchers and drug development professionals with the available data to guide further investigation and development of this promising class of therapeutic agents.
Introduction to this compound
This compound is a novel, specific, and orally active small-molecule inhibitor of CD147 (also known as Basigin or EMMPRIN), a transmembrane glycoprotein overexpressed in various cancers.[1] By targeting CD147, this compound has been shown to disrupt its dimerization, a critical step for its function in promoting tumor progression, motility, and invasion.[1][2] Preclinical studies have demonstrated the potential of this compound in inhibiting the growth of hepatocellular carcinoma and leukemic cells.[2][3] Its mechanism of action involves the suppression of the CD147/ERK1/2/STAT3 signaling pathway and the induction of autophagy.[2][3][4]
Pharmacokinetic Profiles
A comprehensive search of the scientific literature did not yield specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for this compound. The primary focus of existing publications has been on its mechanism of action and preclinical efficacy.[2][3][4]
Similarly, no compounds explicitly identified as "this compound analogs" with corresponding pharmacokinetic data were found in the public domain. Therefore, a direct comparison of the pharmacokinetic profiles of this compound and its analogs is not currently feasible.
To provide a relevant comparative framework, this guide will present available information on this compound's administration and toxicity from preclinical studies and will draw parallels with general pharmacokinetic considerations for other small-molecule kinase inhibitors where data is available.
This compound Preclinical Administration and Tolerance
-
Administration Route: In preclinical studies, this compound has been administered intraperitoneally (i.p.).[4]
-
Dosing: In a mouse model of hepatocellular carcinoma metastasis, this compound was well-tolerated at doses of 25 mg/kg and 50 mg/kg.[5]
-
Toxicity: Studies in nude mice have indicated that this compound has low toxicity and is well-tolerated in vivo.[1]
Experimental Protocols
Detailed pharmacokinetic experimental protocols for this compound are not described in the available literature. However, a general methodology for assessing the in vivo toxicity and tolerance of a small-molecule inhibitor like this compound can be outlined based on the published study.
Experimental Protocol: In Vivo Toxicity and Tolerance Study of this compound in a Nude Mouse Model
-
Animal Model: 6-week-old male nude mice.
-
Groups:
-
Control group: Injected with normal saline.
-
Vehicle group: Injected with Cremophor EL/ethanol.
-
This compound low-dose group: Administered 25 mg/kg/day of this compound.
-
This compound high-dose group: Administered 50 mg/kg/day of this compound.
-
-
Administration: Intraperitoneal (i.p.) injection daily for 20 days.
-
Monitoring:
-
Body weight of each mouse recorded daily.
-
At the end of the 20-day treatment period, blood was collected for serum analysis.
-
-
Biochemical Analysis:
-
Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels were measured using commercial assay kits to assess liver function.
-
-
Histological Analysis:
-
Major organs (hearts, lungs, testes, spleens, kidneys, and livers) were removed and fixed.
-
Serial histologic sections were stained with Hematoxylin and Eosin (H&E) to evaluate for any signs of toxicity.
-
-
Apoptosis Analysis:
-
TUNEL staining was performed on liver tissue sections to detect apoptotic cells.
-
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound Action
This compound exerts its anti-tumor effects by targeting CD147 and inhibiting its downstream signaling. The key pathway involves the suppression of ERK1/2 and STAT3 phosphorylation, which subsequently downregulates the expression of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for cancer cell invasion and metastasis. Furthermore, this compound has been shown to induce autophagy.
Caption: this compound inhibits CD147 dimerization, leading to the suppression of the ERK/STAT3 pathway and induction of autophagy.
Experimental Workflow for Identifying this compound
The discovery of this compound involved a systematic process of virtual screening followed by biological validation.
Caption: Workflow for the identification and validation of this compound as a CD147 inhibitor.
Conclusion and Future Directions
This compound represents a promising new small-molecule inhibitor of CD147 with demonstrated preclinical anti-cancer activity. However, a significant gap exists in the understanding of its pharmacokinetic profile. To advance the clinical development of this compound or its analogs, detailed pharmacokinetic studies are essential to determine its absorption, distribution, metabolism, and excretion (ADME) properties.
Future research should focus on:
-
Comprehensive Pharmacokinetic Profiling of this compound: Conducting in vivo studies in relevant animal models to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life following both intravenous and oral administration.
-
Identification and Evaluation of this compound Analogs: Synthesizing and evaluating analogs of this compound to identify compounds with improved pharmacokinetic properties, enhanced potency, and reduced toxicity.
-
Bioavailability Studies: Assessing the oral bioavailability of this compound and its promising analogs to determine their suitability for oral administration in a clinical setting.
The data generated from these studies will be critical for establishing a clear dose-exposure-response relationship and for designing safe and effective clinical trials for this novel class of CD147 inhibitors.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. A novel small-molecule compound targeting CD147 inhibits the motility and invasion of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The small-molecule compound this compound targeting CD147 inhibits leukemic cell proliferation, induces autophagy and increases the chemotherapeutic sensitivity of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD147 Targeting by this compound Induces Autophagy and Reduces Intestinal Fibrosis Associated with TNBS Chronic Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating AC-73 as a Tool Compound for CD147 Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a reliable tool compound is critical for investigating the function of a protein of interest. This guide provides a comprehensive validation of AC-73 as a tool compound for studying CD147, a transmembrane glycoprotein implicated in cancer progression and inflammation. We compare this compound with other reported CD147 inhibitors, presenting supporting experimental data and detailed protocols to aid in your research endeavors.
Introduction to CD147 and the Role of this compound
CD147, also known as Basigin or EMMPRIN, is a member of the immunoglobulin superfamily that plays a crucial role in tumor cell invasion, metastasis, and angiogenesis through the induction of matrix metalloproteinases (MMPs). Its involvement in various pathological processes has made it an attractive target for therapeutic intervention. This compound is a small molecule inhibitor designed to specifically target CD147. It functions by disrupting the dimerization of CD147, a critical step for its signaling activity, subsequently inhibiting downstream pathways such as the ERK/STAT3 cascade.
Comparative Analysis of CD147 Inhibitors
A critical aspect of validating a tool compound is comparing its performance against alternative inhibitors. Here, we compare this compound with two other known CD147 inhibitors: Pseudolaric Acid B (PAB) and SP-8356.
Quantitative Data on Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the available IC50 values for this compound and its alternatives in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Leukemia Cells | Acute Myeloid Leukemia | 32.79 ± 4.18 | [1] |
| Pseudolaric Acid B (PAB) | MDA-MB-231 | Triple-Negative Breast Cancer | 19.3 (24h), 8.3 (48h), 5.76 (72h) | [2] |
| MDA435/LCC6 | Breast Cancer | ~1 | [3] | |
| HN22 | Head and Neck Cancer | ~0.7 (as µg/mL) | [4] | |
| SP-8356 | MDA-MB-231 | Triple-Negative Breast Cancer | Data not available |
Mechanism of Action and Signaling Pathways
This compound exerts its inhibitory effect by preventing the homodimerization of CD147, which in turn blocks the activation of downstream signaling molecules. The primary pathway affected is the ERK/STAT3 pathway, leading to reduced expression of MMPs, particularly MMP-2, which is crucial for cancer cell invasion.
Experimental Validation Protocols
To assist researchers in validating the effects of this compound or other CD147 inhibitors in their own experimental setups, we provide the following detailed protocols for key assays.
CD147 Dimerization Assay (Co-Immunoprecipitation)
This protocol is designed to assess the ability of a compound to inhibit the dimerization of CD147 in cells.
Materials:
-
Cells expressing CD147 (e.g., HCC or AML cell lines)
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-CD147 antibody for immunoprecipitation (IP)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blot apparatus
-
Anti-CD147 antibody for Western blotting
Procedure:
-
Treat cells with the desired concentration of this compound or vehicle control for the specified time.
-
Lyse the cells with lysis buffer and quantify the protein concentration.
-
Incubate the cell lysates with the anti-CD147 IP antibody overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the anti-CD147 antibody for Western blotting to detect the monomeric and dimeric forms of CD147.
-
A reduction in the dimeric CD147 band in the this compound treated sample compared to the control indicates inhibition of dimerization.
Cell Migration and Invasion Assay (Transwell Assay)
This assay evaluates the effect of CD147 inhibitors on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (with or without Matrigel coating for migration and invasion, respectively)
-
Cancer cells
-
This compound or other test compounds
-
Serum-free media and media with chemoattractant (e.g., 10% FBS)
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Seed cancer cells in the upper chamber of the Transwell insert in serum-free medium containing the test compound or vehicle.
-
For invasion assays, the insert should be pre-coated with Matrigel.
-
Fill the lower chamber with medium containing a chemoattractant.
-
Incubate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
After incubation, remove the non-migrated/invaded cells from the top of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the bottom of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several fields of view under a microscope.
-
A decrease in the number of migrated/invaded cells in the compound-treated group compared to the control indicates an inhibitory effect.
Western Blot Analysis of Downstream Signaling
This protocol is for assessing the phosphorylation status of key downstream signaling molecules like ERK and STAT3.
Materials:
-
Cells treated with CD147 inhibitor
-
Lysis buffer (as above)
-
SDS-PAGE and Western blot equipment
-
Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK, anti-phospho-STAT3 (p-STAT3), anti-total-STAT3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the CD147 inhibitor for the desired time.
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total ERK, p-STAT3, total STAT3, and the loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein. A decrease in this ratio upon treatment indicates inhibition of the signaling pathway.
Selectivity and Off-Target Effects
An ideal tool compound should be highly selective for its intended target with minimal off-target effects. While specific selectivity screening data for this compound against a broad panel of kinases or other cell surface proteins is not widely published, its mechanism of action, which involves disrupting the specific dimerization of CD147, suggests a degree of specificity. It is important to note that all small molecule inhibitors have the potential for off-target effects. Researchers should include appropriate controls in their experiments, such as using cell lines with CD147 knockout or knockdown, to confirm that the observed effects are on-target.
Conclusion
This compound serves as a valuable tool compound for investigating the biological functions of CD147. Its ability to disrupt CD147 dimerization and inhibit the downstream ERK/STAT3 signaling pathway provides a specific mechanism for studying the roles of CD147 in cancer and other diseases. When compared to other inhibitors like Pseudolaric Acid B, which may exhibit higher potency in certain contexts, the choice of compound will depend on the specific research question and experimental system. The provided protocols offer a starting point for the rigorous validation of this compound and other potential CD147 inhibitors in your laboratory. As with any tool compound, careful experimental design, including the use of appropriate controls, is essential for generating robust and reliable data.
References
- 1. researchgate.net [researchgate.net]
- 2. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
AC-73's performance against a panel of cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small-molecule compound AC-73's performance against various cancer cell lines, supported by experimental data. This compound is a specific, orally active inhibitor of Cluster of Differentiation 147 (CD147), a transmembrane glycoprotein overexpressed in many cancers.[1] this compound functions by disrupting the dimerization of CD147, which subsequently suppresses downstream signaling pathways crucial for tumor progression.[1]
Performance Against Cancer Cell Lines
This compound has demonstrated significant anti-tumor activity in preclinical studies, particularly in acute myeloid leukemia (AML) and hepatocellular carcinoma (HCC). Its primary effects include the inhibition of cell proliferation, motility, and invasion, as well as the induction of autophagy.[1][2]
Growth Inhibition in Leukemic Cell Lines
This compound exhibits potent growth inhibitory activity in leukemic cells. Studies have shown its effectiveness in various AML cell lines, where it acts by suppressing the ERK/STAT3 signaling pathway and activating autophagy.[2][3] While specific IC50 values are variable, one study noted a high IC50 value of 32.79 ± 4.18 µM, which could be a consideration for its clinical application.[4]
| Cell Line Type | Key Findings | Reference |
| Leukemic Cells (General) | Potent growth inhibitory activity; induces autophagy. | [2] |
| Acute Myeloid Leukemia (AML) | Inhibits cell proliferation by blocking ERK/STAT3 signaling. | [3] |
Inhibition of Motility and Invasion in Hepatocellular Carcinoma (HCC)
In HCC cell lines, this compound has been shown to significantly inhibit cell migration and invasion in a dose-dependent manner without major effects on cell viability at effective concentrations.[1]
| Cell Line | Concentration | Effect | Reference |
| SMMC-7721 | 5-10 µM | Significantly decreases cell migration and invasion. | [1] |
| Huh-7 | 5-10 µM | Significantly decreases cell migration and invasion. | [1] |
Comparative Performance: Combination Therapy
A significant aspect of this compound's potential is its ability to enhance the efficacy of existing chemotherapeutic agents. In AML cells, this compound has been shown to increase sensitivity to standard treatments like arabinosylcytosine (Ara-C) and arsenic trioxide (ATO).[2][3] This synergistic effect allows for the potential use of lower concentrations of conventional chemotherapy drugs, which could reduce toxicity.[3]
| Combination | Cancer Type | Key Finding | Reference |
| This compound + Arabinosylcytosine (Ara-C) | Acute Myeloid Leukemia (AML) | Enhances sensitivity to Ara-C-induced cytotoxicity. | [2][3] |
| This compound + Arsenic Trioxide (ATO) | Acute Myeloid Leukemia (AML) | Enhances sensitivity to ATO-induced autophagy. | [2][3] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the inhibition of the CD147 protein. By binding to CD147, this compound disrupts its ability to form dimers, a crucial step for its function. This disruption leads to the downregulation of the ERK/STAT3 signaling pathway, which is known to play a significant role in promoting cancer cell proliferation and survival.[1][2][3] The inhibition of this pathway is a key contributor to the anti-proliferative effects of this compound.
Caption: this compound inhibits CD147 dimerization, blocking the downstream ERK/STAT3 signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of this compound.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (e.g., U937, NB4, MOLM13 for AML) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and cultured for 24 hours.
-
Treatment: Cells are treated with varying concentrations of this compound (or vehicle control, e.g., DMSO) and incubated for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.
Western Blot Analysis for ERK and STAT3 Phosphorylation
This technique is used to detect the levels of total and phosphorylated ERK and STAT3 proteins to confirm the mechanism of action of this compound.
-
Cell Lysis: Cells treated with this compound or vehicle are washed with cold PBS and lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for p-ERK, ERK, p-STAT3, and STAT3. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Invasion Assay (Transwell Assay)
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a key characteristic of metastasis.
-
Chamber Preparation: Transwell inserts with an 8 µm pore size are coated with Matrigel and placed in a 24-well plate.
-
Cell Seeding: Cancer cells (e.g., SMMC-7721, Huh-7) are serum-starved for 24 hours, then resuspended in a serum-free medium containing different concentrations of this compound. The cells are seeded into the upper chamber of the Transwell insert.
-
Incubation: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS). The plate is incubated for 24-48 hours.
-
Cell Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed with methanol and stained with crystal violet.
-
Analysis: The number of invading cells is counted in several random fields under a microscope. The results are expressed as the percentage of invasion relative to the control group.
References
Safety Operating Guide
Proper Disposal Procedures for AC-73
For Immediate Reference: Essential Safety and Disposal Information for AC-73
This document provides comprehensive guidance on the proper disposal procedures for this compound, also identified as 3-{2-[(Biphenyl-4-ylmethyl)-amino]-1-hydroxy-ethyl}-phenol (CAS Number: 775294-71-8). The following protocols are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing environmental impact and workplace hazards. Adherence to these procedures is critical for maintaining a safe laboratory environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference. This information is critical for understanding the compound's behavior and potential hazards.
| Property | Value |
| CAS Number | 775294-71-8 |
| Molecular Formula | C21H21NO2 |
| Molecular Weight | 319.40 g/mol |
Personal Protective Equipment (PPE)
Before handling this compound, it is mandatory to be equipped with the appropriate Personal Protective Equipment. The minimum required PPE includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and compliance with all applicable regulations. The following step-by-step protocol should be strictly followed.
1. Waste Identification and Segregation:
- All waste materials contaminated with this compound, including unused product, empty containers, and contaminated lab supplies (e.g., pipette tips, gloves), must be treated as hazardous waste.
- Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.
2. Containerization:
- Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.
- The container must be clearly marked with the words "Hazardous Waste" and the chemical name: "this compound (3-{2-[(Biphenyl-4-ylmethyl)-amino]-1-hydroxy-ethyl}-phenol)".
- Ensure the container is kept closed except when adding waste.
3. Storage:
- Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
- The storage area should be cool and dry.
4. Final Disposal:
- Arrange for the disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
- Do not dispose of this compound down the drain or in the regular trash.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate potential hazards.
1. Evacuation and Notification:
- If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
- Notify your supervisor and your institution's EHS office.
2. Spill Control:
- For small spills, and if you are trained and equipped to do so, contain the spill using an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
3. Cleanup:
- Carefully collect the absorbent material and spilled substance using non-sparking tools.
- Place the collected waste into a labeled hazardous waste container.
4. Decontamination:
- Decontaminate the spill area with a suitable cleaning agent.
- All materials used for decontamination should also be disposed of as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste and spill response.
Essential Safety and Logistical Information for Handling AC-73
For Immediate Reference by Laboratory Personnel
This document provides critical safety and logistical information for the handling, storage, and disposal of AC-73 (CAS No. 775294-71-8), a small-molecule inhibitor of CD147. Adherence to these guidelines is essential to ensure the safety of all laboratory personnel and to maintain the integrity of the compound for research applications.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound. The following table summarizes the necessary protective gear.
| Body Part | Required PPE | Specifications |
| Eyes | Safety Glasses or Goggles | Must be worn at all times in the laboratory. |
| Hands | Chemical-resistant Gloves | Nitrile or other appropriate material. |
| Body | Laboratory Coat | Fully buttoned. |
| Respiratory | Not Generally Required | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if aerosolization is possible. |
Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and to prevent accidental exposure.
| Aspect | Procedure |
| Handling | Use in a well-ventilated area. Avoid inhalation of dust or contact with skin and eyes. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry place. For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C. |
Emergency Procedures: First Aid
In the event of exposure to this compound, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Wash the affected area thoroughly with soap and water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill and Disposal Plan
In the event of a spill, contain the material and clean the area with an appropriate absorbent material. Dispose of contaminated materials and excess this compound in accordance with all applicable federal, state, and local regulations for chemical waste.
Experimental Protocols
This compound is a first specific, orally active inhibitor of cluster of differentiation 147 (CD147). It functions by specifically disrupting CD147 dimerization, which in turn suppresses the CD147/ERK1/2/STAT3/MMP-2 signaling pathway.[1] This pathway is crucial for cancer progression, and its inhibition has been shown to reduce the motility and invasion of hepatocellular carcinoma cells.[1]
In Vitro Cell Migration and Invasion Assays
A common experimental application of this compound is to assess its effect on cancer cell migration and invasion. The following is a generalized protocol based on published research.
-
Cell Culture : Human hepatocellular carcinoma cell lines (e.g., SMMC-7721 and Huh-7) are cultured in appropriate media.
-
Treatment : Cells are treated with varying concentrations of this compound (e.g., 5-10 μM) for a specified period (e.g., 24 hours).[1]
-
Migration Assay (Wound Healing) :
-
A scratch is made in a confluent cell monolayer.
-
The rate of wound closure is monitored and measured over time in the presence and absence of this compound.
-
-
Invasion Assay (Transwell) :
-
Cells are seeded in the upper chamber of a Matrigel-coated Transwell insert.
-
The lower chamber contains a chemoattractant.
-
The number of cells that invade through the Matrigel and migrate to the lower chamber is quantified after a set incubation period.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and a typical experimental workflow for its investigation.
Caption: Inhibition of the CD147 signaling pathway by this compound.
Caption: A typical workflow for in vitro experiments with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
